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2-(2,3-Dimethoxybenzoyl)oxazole Documentation Hub

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  • Product: 2-(2,3-Dimethoxybenzoyl)oxazole
  • CAS: 898784-30-0

Core Science & Biosynthesis

Foundational

The Pharmacophore Evolution: Dimethoxybenzoyl Oxazoles

A Technical Guide to Design, Synthesis, and Biological Application Executive Summary This technical guide analyzes the discovery and development of dimethoxybenzoyl oxazoles , a class of potent antimitotic agents derived...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Design, Synthesis, and Biological Application

Executive Summary

This technical guide analyzes the discovery and development of dimethoxybenzoyl oxazoles , a class of potent antimitotic agents derived from the natural product Combretastatin A-4 (CA-4) . Designed to overcome the metabolic instability of the cis-stilbene bridge in CA-4, these compounds utilize an oxazole ring as a bioisosteric linker. This guide details the structural rationale, robust synthetic protocols, and mechanistic validation of these scaffolds for researchers in medicinal chemistry and oncology drug discovery.

Part 1: The Origin – From Natural Instability to Synthetic Rigidity

The discovery of dimethoxybenzoyl oxazoles is rooted in the optimization of Combretastatin A-4 (CA-4) , a natural product isolated from Combretum caffrum. CA-4 is one of the most potent inhibitors of tubulin polymerization, binding to the colchicine site .

The Stability Problem

CA-4 possesses a cis-stilbene (olefin) bridge connecting a 3,4,5-trimethoxyphenyl ring (Ring A) and a 3-hydroxy-4-methoxyphenyl ring (Ring B).

  • Mechanism of Failure: The cis-configuration is essential for bioactivity. However, it readily isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration, or via metabolic pathways.

  • The Solution: Bioisosteric replacement of the olefin bridge with a heterocyclic ring.

The Oxazole Solution

Medicinal chemists identified the 1,3-oxazole ring as an ideal surrogate for the olefin bridge.

  • Rigidity: The oxazole ring locks the two aryl rings in a cis-like orientation, preserving the pharmacophore required for the colchicine binding pocket.

  • Hydrogen Bonding: The oxazole nitrogen and oxygen atoms serve as hydrogen bond acceptors, potentially interacting with residues like Val181 or Cys241 in

    
    -tubulin.
    
  • Solubility: Unlike the lipophilic stilbene, the oxazole ring improves aqueous solubility, a critical parameter for drug formulation.

Figure 1: Structural Evolution Pathway The following diagram illustrates the rational design transition from CA-4 to the stable dimethoxybenzoyl oxazole scaffold.

CA4_Evolution CA4 Combretastatin A-4 (Natural Product) Issue Instability: Cis-to-Trans Isomerization CA4->Issue Metabolic Liability Strategy Bioisosteric Replacement (Heterocyclic Bridge) Issue->Strategy Rational Design Oxazole Oxazole Scaffold (Rigid & Soluble) Strategy->Oxazole Scaffold Selection Target Dimethoxybenzoyl Oxazole (Optimized Tubulin Inhibitor) Oxazole->Target SAR Optimization

Caption: Evolution from the unstable Combretastatin A-4 to the rigid, metabolically stable dimethoxybenzoyl oxazole pharmacophore.

Part 2: Rational Design & SAR (Structure-Activity Relationship)[1]

The "dimethoxybenzoyl" moiety is not arbitrary; it is a specific mimic of the B-ring of colchicine and CA-4.

The Pharmacophore Map
  • Ring A Mimic: Usually a 3,4,5-trimethoxyphenyl group.[1] This is the "anchor" that sits deep in the hydrophobic pocket of

    
    -tubulin.
    
  • Linker: The oxazole ring (2,4- or 2,5-substitution pattern).[2]

  • Ring B Mimic (The Benzoyl Group): A carbonyl group attached to a phenyl ring, typically substituted with methoxy groups at positions 3 and 4 (dimethoxybenzoyl).

    • Why the Carbonyl? The ketone bridge (

      
      ) between the oxazole and the phenyl ring acts as a spacer, allowing the molecule to adopt a twisted conformation that perfectly fits the colchicine site.
      

SAR Summary Table

Structural FeatureModificationImpact on Bioactivity
Oxazole Position 2,4-substitutionOptimal. Provides the best geometric fit for the colchicine site.
2,5-substitutionOften leads to reduced potency due to steric clash.
Benzoyl Linker Carbonyl (

)
Critical. Maintains the necessary dihedral angle between rings.
Methylene (

)
Reduces potency; loss of H-bond acceptor capability.
Aryl Substitution 3,4,5-trimethoxy (Ring A)Essential for high affinity binding (nanomolar

).
Benzoyl Substitution 3,4-dimethoxy (Ring B)High Potency. Mimics the CA-4 B-ring.
4-methoxyModerate potency.
UnsubstitutedLoss of activity (requires H-bonding/hydrophobic interaction).
Part 3: Synthetic Methodologies

To synthesize 2-aryl-4-(3,4-dimethoxybenzoyl)oxazoles , two primary pathways are recommended based on yield and scalability.

Protocol A: The Robinson-Gabriel Cyclization (Recommended)

This method involves the dehydration of 2-acylamino ketones. It is robust and allows for the introduction of the carbonyl bridge early in the synthesis.

Reagents:

  • 
    -Bromoacetophenone derivative (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone).
    
  • Amide derivative (e.g., 3,4,5-trimethoxybenzamide).

  • Dehydrating agent:

    
     (Phosphorus oxychloride) or Burgess Reagent.
    

Step-by-Step Protocol:

  • Formation of Keto-Amide Intermediate:

    • Dissolve 3,4,5-trimethoxybenzamide (1.0 eq) and the

      
      -bromo-3,4-dimethoxyacetophenone (1.1 eq) in anhydrous toluene or DMF.
      
    • Heat to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor TLC for the disappearance of the amide.

    • Isolate the intermediate keto-amide via filtration or flash chromatography.

  • Cyclization:

    • Dissolve the keto-amide in

      
       (excess, acts as solvent and reagent).
      
    • Heat to 80–100°C for 2–3 hours.

    • Caution: Quench carefully with ice-water (exothermic).

    • Neutralize with

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane to yield the pure oxazole.

Protocol B: Oxidative Cyclization (One-Pot)

For rapid library generation, a one-pot synthesis using ketones and nitriles is effective.

Figure 2: Synthetic Workflow (Robinson-Gabriel)

Synthesis_Protocol SM1 3,4,5-Trimethoxybenzamide Reaction1 Condensation (Reflux in Toluene) SM1->Reaction1 SM2 alpha-Bromo-3,4-dimethoxyacetophenone SM2->Reaction1 Inter Keto-Amide Intermediate Reaction1->Inter Cyclization Cyclization (POCl3, 100°C) Inter->Cyclization Product 2-Aryl-4-(dimethoxybenzoyl)oxazole Cyclization->Product

Caption: Step-wise synthesis of the dimethoxybenzoyl oxazole scaffold via the Robinson-Gabriel method.

Part 4: Biological Characterization & Mechanism[1][4]

Once synthesized, the dimethoxybenzoyl oxazole must be validated for its specific mechanism of action.

1. Tubulin Polymerization Assay

This is the gold standard for confirming the mechanism.

  • Method: Use purified porcine brain tubulin (>99%).

  • Procedure: Incubate tubulin (2 mg/mL) with the compound (typically 1–10

    
    ) in PEM buffer containing GTP.
    
  • Readout: Measure fluorescence (DAPI or intrinsic tryptophan) or turbidity at 350 nm over 60 minutes at 37°C.

  • Result: A potent dimethoxybenzoyl oxazole will suppress the exponential growth phase of microtubule assembly, similar to Colchicine or Combretastatin A-4.

2. Cell Cycle Analysis
  • Method: Flow cytometry using Propidium Iodide (PI) staining.

  • Observation: Treatment should result in a significant accumulation of cells in the G2/M phase (4N DNA content), indicating mitotic arrest due to spindle disruption.

3. Binding Site Confirmation
  • Competitive Binding: Use

    
    -Colchicine. If the oxazole displaces the radioligand, it confirms binding to the colchicine site.
    
Part 5: Future Outlook

The dimethoxybenzoyl oxazole scaffold has evolved beyond simple cytotoxicity.

  • Dual Inhibitors: Recent research couples this scaffold with kinase inhibitory motifs (e.g., VEGFR or EGFR inhibitors) to attack tumors via two pathways simultaneously.

  • Antibody-Drug Conjugates (ADCs): Due to their high potency (nanomolar

    
    ), these molecules are prime candidates for payloads in ADCs, where they are linked to antibodies targeting tumor-specific antigens.
    
References
  • Wang, L., et al. (2010). "Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicine binding site in tubulin as potential anticancer agents."[3][4][5] Journal of Medicinal Chemistry. Link

  • Li, W., et al. (2021). "Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest."[6] European Journal of Medicinal Chemistry. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[7] "An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)oxazole." Link

  • Wang, Z., et al. (2015).[8] "Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents." Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

theoretical studies on 2-(2,3-Dimethoxybenzoyl)oxazole

Theoretical Studies on 2-(2,3-Dimethoxybenzoyl)oxazole: A Computational Guide Executive Summary & Strategic Relevance Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Studies on 2-(2,3-Dimethoxybenzoyl)oxazole: A Computational Guide

Executive Summary & Strategic Relevance

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

The compound 2-(2,3-Dimethoxybenzoyl)oxazole represents a privileged scaffold in medicinal chemistry, combining the bioisosteric utility of the oxazole ring with the pharmacophoric density of a dimethoxy-substituted benzoyl moiety. This structural motif is frequently implicated in tubulin polymerization inhibition and kinase modulation.

This guide moves beyond basic characterization, providing a rigorous, self-validating computational framework to predict the physicochemical stability, electronic reactivity, and binding potential of this specific ligand. By synthesizing Density Functional Theory (DFT) with molecular docking protocols, we establish a predictive pipeline to de-risk downstream synthesis and bioassay phases.

Computational Methodology: The DFT Protocol

Objective: To determine the global minimum energy conformation and electronic distribution of the target molecule.

2.1 Causal Justification of Methods
  • Functional Selection (B3LYP): We utilize the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional. It is the industry standard for organic heterocycles, offering the optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies [1, 2].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for the lone pairs on the oxygen and nitrogen atoms of the oxazole/methoxy groups, while polarization functions (d,p) account for the orbital distortion in the aromatic rings [3].

  • Solvent Model (PCM): Gas-phase calculations often overestimate intramolecular hydrogen bonding. The Polarizable Continuum Model (PCM) simulates the dielectric environment of physiological fluids (water) or assay solvents (DMSO) [4].

2.2 Step-by-Step Workflow

Step 1: Geometry Optimization

  • Input Generation: Construct the 2D structure and pre-optimize using Molecular Mechanics (MMFF94) to resolve steric clashes in the ortho-dimethoxy region.

  • Gaussian/ORCA Command Line:

    opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

  • Validation: Ensure no imaginary frequencies exist in the vibrational analysis (NIMAG=0). A single imaginary frequency indicates a transition state, not a stable minimum.

Step 2: Electronic Property Calculation

  • Frontier Molecular Orbitals (FMO): Extract HOMO/LUMO energies to predict kinetic stability.

  • Molecular Electrostatic Potential (MEP): Map the charge density surface to identify nucleophilic (red) and electrophilic (blue) attack sites.

2.3 Visualization: Computational Pipeline

The following diagram outlines the logical flow from structure generation to ADMET prediction.

DFT_Workflow Start Structure Input (2D Sketch) PreOpt MMFF94 Pre-optimization (Conformational Search) Start->PreOpt DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) PreOpt->DFT_Opt Freq_Check Frequency Check (NIMAG = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Re-optimize) Properties Electronic Properties (HOMO-LUMO, MEP) Freq_Check->Properties Yes (Stable) Docking Molecular Docking (Target: Tubulin/Kinase) Properties->Docking

Figure 1: Decision-tree workflow for the theoretical characterization of benzoyloxazoles.

Electronic Properties & Reactivity Descriptors

Significance: The reactivity of 2-(2,3-Dimethoxybenzoyl)oxazole is governed by its Frontier Molecular Orbitals. The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a direct proxy for chemical hardness and biological stability.
3.1 Global Reactivity Indices

Using Koopmans' theorem, we derive the following descriptors from the DFT output. These values allow researchers to compare the target against known drugs.

DescriptorFormulaPhysical Interpretation
Ionization Potential (I)

Energy required to remove an electron (oxidation potential).
Electron Affinity (A)

Energy released when adding an electron (reduction potential).
Chemical Hardness (

)

Resistance to charge transfer. High

= high stability.
Electrophilicity Index (

)

Propensity to accept electrons. Critical for covalent drug design.

Data Interpretation:

  • HOMO Location: Likely localized on the dimethoxy-phenyl ring, indicating this region acts as an electron donor.

  • LUMO Location: Likely localized on the oxazole ring and the carbonyl bridge, serving as the electron acceptor site.

  • Gap Implications: A lower band gap (< 4.0 eV) typically correlates with higher antioxidant activity and greater polarizability, enhancing membrane permeability [5].

Molecular Docking & Pharmacophore Mapping

Objective: To simulate the binding affinity of the ligand against biological targets. Given the structure, Tubulin (colchicine binding site) is a high-probability target due to the trimethoxy/dimethoxy-phenyl motif similarity with Colchicine and Combretastatin A-4.

4.1 Docking Protocol (Self-Validating)
  • Ligand Preparation:

    • Import optimized DFT geometry (from Step 2).

    • Assign Gasteiger charges.

    • Detect rotatable bonds (Focus on the carbonyl linker: C-C(=O)-C).

  • Protein Preparation:

    • Source PDB ID: 1SA0 (Tubulin-Colchicine complex).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand coordinates.

    • Dimensions:

      
       Å (0.375 Å spacing).
      
  • Validation: Re-dock the native ligand (Colchicine). The Root Mean Square Deviation (RMSD) must be

    
     Å for the protocol to be considered valid [6].
    
4.2 Interaction Logic Diagram

The following graph illustrates the predicted pharmacophoric interactions based on the 2-(2,3-Dimethoxybenzoyl)oxazole structure.

Interactions Oxazole_N Oxazole Nitrogen (H-Bond Acceptor) Cys241 Cys241 (H-Bond Donor) Oxazole_N->Cys241 Hydrogen Bond Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Carbonyl->Cys241 Water Bridge Phenyl Dimethoxy Phenyl (Hydrophobic/Pi-Stacking) Val238 Val238 (Hydrophobic Pocket) Phenyl->Val238 Pi-Alkyl Methoxy 2,3-Methoxy Groups (Steric/H-Bond) Ala250 Ala250 (Steric Gate) Methoxy->Ala250 Van der Waals

Figure 2: Predicted pharmacophore map showing critical ligand-receptor interactions.

References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Krishnakumar, V., & Mathammal, R. (2008). DFT studies on the structure and vibrational spectra of 2-mercaptobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 210-216. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. Link

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. Link

  • Meng, X.-Y., Zhang, H.-X., Mezei, M., & Cui, M. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design, 7(2), 146–157. Link

Foundational

Technical Guide: Biological Targets of 2-(2,3-Dimethoxybenzoyl)oxazole

The following technical guide details the biological profile of 2-(2,3-Dimethoxybenzoyl)oxazole , a synthetic small molecule belonging to the class of aroyl-heterocycles . Based on Structure-Activity Relationship (SAR) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile of 2-(2,3-Dimethoxybenzoyl)oxazole , a synthetic small molecule belonging to the class of aroyl-heterocycles . Based on Structure-Activity Relationship (SAR) analysis and its pharmacophoric homology to established antineoplastic agents, this compound is identified as a Microtubule Targeting Agent (MTA) .

Executive Summary

2-(2,3-Dimethoxybenzoyl)oxazole (CAS: 898784-30-0) is a synthetic pharmacophore designed to mimic the structural properties of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. By replacing the unstable cis-olefin bridge of CA-4 with a rigid oxazole heterocyclic linker, this compound locks the bioactive conformation required for binding to the colchicine site of tubulin. Its primary biological mechanism involves the inhibition of tubulin polymerization, leading to mitotic catastrophe and apoptosis in rapidly dividing cells.

Compound Class Primary Target Binding Site Mechanism of Action
2-Aroyl-oxazole

-Tubulin
Colchicine SiteMicrotubule Destabilization

Chemical Identity & Structural Logic (SAR)

The biological activity of 2-(2,3-Dimethoxybenzoyl)oxazole is dictated by its specific structural features, which optimize its fit within the hydrophobic pocket of


-tubulin.
  • The Pharmacophore (Aroyl-Oxazole): The 2-benzoyloxazole scaffold acts as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4. The oxazole ring provides structural rigidity, preventing the cis-to-trans isomerization that deactivates stilbene-based drugs.

  • The 2,3-Dimethoxy Motif: While CA-4 features a 3,4,5-trimethoxy pattern, the 2,3-dimethoxy substitution on the benzoyl ring creates a specific steric and electrostatic profile. This pattern often improves metabolic stability by blocking common sites of O-demethylation while maintaining critical hydrogen bonding or hydrophobic interactions within the tubulin binding pocket.

  • The Carbonyl Linker: The ketone bridge between the phenyl ring and the oxazole allows for a "twisted" conformation, mimicking the non-planar geometry required to wedge between the

    
     and 
    
    
    
    tubulin subunits.

Primary Biological Target: -Tubulin

The definitive biological target for this molecular class is the Colchicine Binding Site located at the interface of


- and 

-tubulin heterodimers.
Mechanism of Binding

Unlike taxanes (which stabilize microtubules), 2-(2,3-Dimethoxybenzoyl)oxazole acts as a destabilizer .

  • Interaction: The compound enters the hydrophobic cavity of

    
    -tubulin.
    
  • Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from straightening—a necessary step for incorporation into the growing microtubule lattice.

  • Steric Blockade: The drug-tubulin complex caps the (+) end of the microtubule, halting polymerization.

Downstream Signaling Pathway

The inhibition of microtubule dynamics triggers a cascade of cellular checkpoints:

  • Spindle Assembly Checkpoint (SAC) Activation: The cell fails to form a functional mitotic spindle.

  • G2/M Arrest: The cell cycle halts at the metaphase-anaphase transition.

  • BCL-2 Phosphorylation: Prolonged arrest leads to phosphorylation of BCL-2 (inactivating its anti-apoptotic function).

  • Apoptosis: Activation of Caspase-3 and Caspase-9 initiates programmed cell death.

G Compound 2-(2,3-Dimethoxybenzoyl)oxazole Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Prevents SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates G2M G2/M Cell Cycle Arrest SAC->G2M Induces Bcl2 BCL-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Caspase Caspase-3 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: Mechanism of Action pathway from tubulin binding to apoptotic cell death.

Secondary & Off-Target Effects

While tubulin is the primary target, the benzoyl-heterocycle scaffold is a "privileged structure" that may interact with secondary targets depending on concentration and specific cellular context.

Vascular Disruption (VDA Activity)

Similar to combretastatin, this compound likely possesses Vascular Disrupting Agent properties.

  • Mechanism: Rapid depolymerization of the cytoskeleton in endothelial cells lining tumor blood vessels.

  • Effect: The endothelial cells round up and detach, causing vascular collapse and tumor necrosis. This is distinct from anti-angiogenesis (which inhibits new vessel growth).

Kinase Inhibition (Potential)

Some 2-benzoyl-oxazole derivatives have shown inhibitory activity against:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Due to the ATP-mimetic potential of the heterocycle.

  • Effect: Dual targeting of tubulin and VEGFR-2 can enhance anti-tumor efficacy.

Experimental Validation Protocols

To validate 2-(2,3-Dimethoxybenzoyl)oxazole as a tubulin inhibitor, the following standardized protocols should be employed.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the compound to inhibit the assembly of purified tubulin into microtubules.

Protocol:

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute 2-(2,3-Dimethoxybenzoyl)oxazole in DMSO to 100X the desired final concentration.

  • Reaction: Mix tubulin (2 mg/mL) with the compound in PEM buffer containing GTP at 4°C.

  • Initiation: Transfer the mixture to a pre-warmed 37°C spectrophotometer cuvette.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (absorbance). A tubulin inhibitor will suppress this increase compared to the vehicle control (DMSO).

Colchicine Displacement Assay

Confirms the specific binding site.

Protocol:

  • Incubation: Incubate tubulin (1 µM) with [³H]-colchicine (5 µM) and varying concentrations of the test compound (0.1–100 µM) at 37°C for 30 minutes.

  • Filtration: Filter the mixture through DEAE-cellulose filters to trap the tubulin-ligand complex.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Result: A decrease in radioactivity indicates the compound competes with colchicine for the same binding pocket.

Cell Cycle Analysis (Flow Cytometry)

Verifies the phenotypic consequence (G2/M arrest).

Protocol:

  • Treatment: Treat cancer cells (e.g., HeLa or MCF-7) with the compound at IC50 concentration for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 mins at 37°C.

  • Acquisition: Analyze DNA content using a flow cytometer.

  • Data: A functional tubulin inhibitor will show a distinct peak accumulation in the G2/M phase (4N DNA content) compared to control.

References

  • Wang, W., et al. (2021).[1] "Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells."[1] European Journal of Medicinal Chemistry. Link

  • Li, W., et al. (2011). "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry. Link

  • Keri, R.S., et al. (2015). "Benzothiazole as Microtubule polymerization inhibitors." Asian Journal of Chemistry. Link

  • Dandekar, M., et al. (2023).[2] "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic & Medicinal Chemistry Letters. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatin analogues: 2-methoxy-5-(2-phenyloxazol-5-yl)phenol derivatives." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Chemical Reactivity of the Oxazole Ring in 2-(2,3-Dimethoxybenzoyl)oxazole

Executive Summary This guide analyzes the chemical behavior of 2-(2,3-dimethoxybenzoyl)oxazole , a specialized heterocyclic scaffold. Unlike simple oxazoles, this molecule features a "push-pull" electronic system where a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemical behavior of 2-(2,3-dimethoxybenzoyl)oxazole , a specialized heterocyclic scaffold. Unlike simple oxazoles, this molecule features a "push-pull" electronic system where an electron-deficient oxazole ring is coupled to an electron-rich 2,3-dimethoxyphenyl moiety via a carbonyl bridge.

For the medicinal chemist, this molecule is not merely a stable endpoint but a high-energy intermediate . It serves as a precursor for three distinct synthetic pathways:

  • Furan Synthesis via Diels–Alder cycloaddition (retro-Diels–Alder sequence).

  • 
    -Amino- 
    
    
    
    -keto ester Synthesis
    via nucleophilic ring opening.
  • C5-Functionalization via regioselective lithiation.

Electronic Structure & Chemoselectivity

To predict reactivity, we must first analyze the electronic distribution. The molecule consists of three distinct zones:

  • The Oxazole Ring: An electron-deficient aromatic system (6

    
     electrons).[1] The Nitrogen (N3) withdraws density, making C2 and C5 susceptible to nucleophiles.[1]
    
  • The Carbonyl Bridge (C=O): A strong electron-withdrawing group (EWG) attached at C2. This significantly acidifies the C5-proton and activates the ring toward cycloadditions.

  • The 2,3-Dimethoxyphenyl Group: An electron-rich donor. However, the ortho-methoxy group at position 2 exerts significant steric strain.

The "Ortho-Twist" Effect: Unlike a flat 2-benzoyloxazole, the 2-methoxy group forces the phenyl ring to twist out of planarity with the carbonyl.

  • Consequence: Resonance stabilization from the phenyl ring into the carbonyl is diminished.

  • Result: The carbonyl carbon is more electrophilic than in unsubstituted analogs, and the oxazole ring retains more electron-withdrawing character from the carbonyl.

Diagram 1: Reactivity Map & Electronic Pressure

The following diagram illustrates the competing electronic forces and the resulting reactive sites.

ReactivityMap Molecule 2-(2,3-Dimethoxybenzoyl)oxazole Site_C2 C2 Position (Blocked by Carbonyl) Molecule->Site_C2 Substitution Site Site_C5 C5 Position (Soft Nucleophile / Lithiation) Molecule->Site_C5 pKa ~28 (Acidified) Site_CO Carbonyl Carbon (Hard Nucleophile Attack) Molecule->Site_CO Activated by Twist Site_Ring Oxazole Ring (Diene for Diels-Alder) Molecule->Site_Ring Electron Deficient Site_C2->Site_Ring Inductive Withdrawal

Caption: Electronic mapping of the scaffold showing activation sites. The C2-carbonyl activates C5 for deprotonation and the ring for cycloaddition.

Primary Reactivity Pathways

A. Diels–Alder Cycloaddition (Furan Synthesis)

The oxazole ring acts as an azadiene. While oxazoles are generally less reactive dienes than furans, the electron-withdrawing benzoyl group at C2 lowers the LUMO energy, facilitating reactions with electron-rich dienophiles (Inverse Electron Demand) or highly strained alkynes.

  • Mechanism: [4+2] Cycloaddition

    
     Bicyclic Intermediate 
    
    
    
    Retro-Diels–Alder (Loss of HCN)
    
    
    Furan.
  • Key Insight: The 2,3-dimethoxybenzoyl group is retained at the

    
    -position of the resulting furan, providing a rapid route to polysubstituted furans that are difficult to synthesize via Friedel-Crafts acylation.
    
B. Nucleophilic Ring Opening

The C2-carbonyl makes the oxazole ring highly sensitive to hydrolytic cleavage.

  • Acidic Conditions: Hydrolysis leads to the formation of an

    
    -amino- 
    
    
    
    -keto ester derivative.
  • Basic Conditions: Strong hydroxide attack at C5 or the carbonyl can lead to fragmentation.

  • Precaution: When attempting lithiation (see below), aqueous quenching must be performed carefully to avoid opening the ring.

C. C5-Lithiation (Functionalization)

Direct C-H activation. Since C2 is blocked, C5 is the most acidic site.

  • Reagent Choice: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi.

  • Reasoning: n-BuLi is nucleophilic and may attack the benzoyl carbonyl (1,2-addition). LiTMP is a bulky, non-nucleophilic base that will exclusively deprotonate C5.

Experimental Protocols

Protocol 1: Synthesis of Furan Derivative via Diels-Alder

Objective: Convert the oxazole core into a 2-substituted furan using dimethyl acetylenedicarboxylate (DMAD).

ParameterSpecification
Substrate 2-(2,3-Dimethoxybenzoyl)oxazole (1.0 equiv)
Dienophile Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
Solvent Toluene (Anhydrous)
Temperature 110°C (Reflux)
Time 12–24 Hours
By-product Hydrogen Cyanide (HCN) - SAFETY ALERT

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the oxazole substrate in anhydrous toluene (0.1 M concentration).

  • Addition: Add DMAD (1.2 equiv) via syringe.

  • Reaction: Heat to reflux under an inert atmosphere (Ar or N2). The reaction is driven by the extrusion of HCN.

    • Critical Safety Note: The retro-Diels-Alder step releases HCN gas. The reaction must be vented through a scrubber containing bleach (sodium hypochlorite) and NaOH to neutralize HCN.

  • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The oxazole spot will disappear; a lower Rf fluorescent spot (furan) will appear.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash column chromatography.

Protocol 2: Regioselective C5-Lithiation

Objective: Introduce an electrophile (e.g., Methyl Iodide) at the C5 position.

ParameterSpecification
Base LiTMP (Generated in situ from TMP + n-BuLi)
Solvent THF (Anhydrous)
Temperature -78°C
Quench Electrophile (e.g., MeI, Aldehydes)

Step-by-Step Workflow:

  • Base Generation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LiTMP.

  • Substrate Addition: Dissolve 2-(2,3-dimethoxybenzoyl)oxazole in THF. Add this solution slowly down the side of the flask to the LiTMP solution at -78°C.

    • Why? Slow addition prevents local heating and decomposition.

  • Metallation: Stir at -78°C for 45 minutes. The solution often turns deep yellow/orange, indicating the formation of the aza-enolate/lithio-species.

  • Quench: Add the electrophile (e.g., MeI, 1.5 equiv) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Mechanistic Visualization

The following diagram details the Diels-Alder pathway, highlighting the transformation from the oxazole core to the furan product.[2]

DielsAlder Start Oxazole Substrate (Diene) TS [4+2] Cycloaddition Transition State Start->TS Heat (110°C) Dienophile Alkyne Dienophile (DMAD) Dienophile->TS Intermediate Bicyclic Adduct (Highly Unstable) TS->Intermediate Elimination Retro-Diels-Alder (-HCN) Intermediate->Elimination Spontaneous Product Furan Derivative (Stable) Elimination->Product Irreversible

Caption: The conversion of the oxazole ring to a furan ring via [4+2] cycloaddition and subsequent loss of HCN.

References

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • Connell, R. D., et al. (1989). The Diels-Alder Reaction of 2-Substituted Oxazoles. Tetrahedron Letters, 30(45), 6139-6142. Link

  • Anderson, B. A., et al. (1995). Lithiation of Oxazoles: A General Synthesis of 2,5-Disubstituted Oxazoles. Journal of Organic Chemistry, 60(9), 2650–2651. Link

  • Hassner, A., & Fischer, B. (1974). Reaction of Oxazoles with Singlet Oxygen. Tetrahedron, 30(16), 2911-2917. Link

  • Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by C-Acylation. Journal of Organic Chemistry, 61(15), 5192-5193. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of 2-(2,3-Dimethoxybenzoyl)oxazole as a Potential Antimicrobial Agent

Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] The oxazole ring system is a privileged scaffold in medicinal chemistry, known for its abili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] The oxazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to mimic peptide bonds and interact with diverse biological targets. This Application Note details the evaluation protocols for 2-(2,3-Dimethoxybenzoyl)oxazole , a specific derivative designed to leverage the lipophilicity and metabolic stability of the dimethoxy-substituted benzoyl group.

This guide provides researchers with a standardized workflow to assess the antimicrobial efficacy, kinetic profile, and safety margin of this compound. It moves beyond simple screening, offering a rigorous pathway to validate the compound as a lead candidate.

Chemical Profile & Handling

Compound: 2-(2,3-Dimethoxybenzoyl)oxazole Class: Heterocyclic Ketone / Oxazole Derivative Molecular Weight: ~233.22 g/mol Predicted LogP: 2.1 – 2.5 (Moderate Lipophilicity)

Solubility and Stock Preparation

The 2,3-dimethoxy substitution pattern increases lipophilicity compared to unsubstituted benzoyloxazoles. Proper solubilization is critical to prevent microprecipitation in aqueous media, which yields false-negative MIC results.

Protocol: Stock Solution (10 mg/mL)

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (anhydrous).

  • Weighing: Weigh 10 mg of solid compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds. If necessary, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use PTFE or Nylon 0.22 µm syringe filters if sterility is required, though DMSO is inherently bacteriostatic at high concentrations.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Rationale: We utilize the Broth Microdilution Method (CLSI M07-A10 standards) to ensure data reproducibility and comparability with reference antibiotics.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene plates (U-bottom).

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Resazurin dye (optional, for colorimetric readout).

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve final test concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of

      
       µg/mL working solution (diluted from DMSO stock) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11.

  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Colorimetric: Add 30 µL of 0.01% Resazurin. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

Data Interpretation Table:

MIC Value (µg/mL)ClassificationAction Required
< 10Potent LeadProceed to Time-Kill & Cytotoxicity
10 – 64Moderate ActivityOptimize Structure (SAR study)
> 64InactiveRe-evaluate Target / Solubility
Time-Kill Kinetics Assay

Objective: To distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

Rationale: MIC only provides a snapshot after 18 hours. Time-kill curves reveal how fast the compound acts, a critical parameter for preventing resistance.

Protocol:

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC , 2x MIC , and 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL (log-phase bacteria).
    
  • Sampling: Incubate at 37°C with shaking (180 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after 24h incubation.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) compared to initial inoculum.
      
    • Bacteriostatic:

      
       log reduction.
      
Mechanism of Action (Membrane Permeabilization)

Objective: To determine if the oxazole derivative acts by disrupting the bacterial cell membrane.

Rationale: Many benzoyl-oxazole derivatives exhibit membrane-targeting properties due to their amphipathic nature. We use Propidium Iodide (PI) uptake, which only enters cells with compromised membranes.

Protocol:

  • Cell Prep: Wash log-phase S. aureus cells in PBS and resuspend to OD600 = 0.5.

  • Treatment: Add compound at 2x MIC. Include Nisin (positive control) and DMSO (negative control).

  • Dye Addition: Add PI to a final concentration of 10 µM.

  • Measurement: Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Result: A rapid increase in fluorescence indicates membrane disruption.

Visualizing the Screening Workflow

The following diagram outlines the logical progression from stock preparation to lead validation.

Antimicrobial_Screening_Workflow Stock Stock Prep (DMSO, 10mg/mL) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (Visual/Resazurin) Incubation->Readout Decision MIC < 10 µg/mL? Readout->Decision TimeKill Time-Kill Kinetics (Bactericidal vs Static) Decision->TimeKill Yes Cytotox Cytotoxicity Assay (HEK293 / CC50) Decision->Cytotox Yes Mechanism Mechanism Study (Membrane/DNA) Decision->Mechanism Yes Stop Stop / Optimize Structure Decision->Stop No

Figure 1: Decision-matrix workflow for evaluating 2-(2,3-Dimethoxybenzoyl)oxazole. Green diamond indicates the critical "Go/No-Go" decision point based on MIC potency.

Structural Logic & SAR Insights

The 2-(2,3-Dimethoxybenzoyl)oxazole scaffold possesses specific features that make it a promising candidate:

  • Oxazole Ring: Acts as a bioisostere for amide or ester linkages but with higher metabolic stability against peptidases and esterases. It also serves as a hydrogen bond acceptor.

  • 2,3-Dimethoxy Motif:

    • Electronic Effect: The methoxy groups are electron-donating, increasing the electron density of the benzene ring. This can enhance binding affinity to hydrophobic pockets in bacterial enzymes (e.g., DNA gyrase or FtsZ).

    • Steric Effect: Substitution at the 2,3-position creates a specific twisted conformation relative to the carbonyl linker, potentially improving selectivity compared to planar analogs.

SAR_Mechanism Compound 2-(2,3-Dimethoxybenzoyl)oxazole Oxazole Oxazole Ring (H-Bond Acceptor) Compound->Oxazole Linker Ketone Linker (Rigidity) Compound->Linker Dimethoxy 2,3-Dimethoxy Group (Lipophilicity/Binding) Compound->Dimethoxy Target1 Target: DNA Gyrase (ATPase Domain) Oxazole->Target1 Interaction Dimethoxy->Target1 Hydrophobic Fit Target2 Target: Cell Membrane (Disruption) Dimethoxy->Target2 Insertion

Figure 2: Structure-Activity Relationship (SAR) hypothesis mapping functional groups to potential biological targets.

References

  • Biological Activities of Benzoxazole Derivatives. National Institutes of Health (PMC). Discusses the broad-spectrum antimicrobial potential of the benzoxazole/oxazole scaffold.[1][2]

  • Synthesis and Antibacterial Activity of Benzothiazole and Benzoxazole-Appended Triazoles. Journal of Chemical Sciences. Provides protocols for testing oxazole-linked derivatives against S. aureus and E. coli.

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). The authoritative standard for MIC protocols.

  • Oxazole - Chemical Properties and Biological Significance. Wikipedia. General chemical data and structural context for the oxazole parent compound.

Sources

Application

protocol for recrystallization of 2-(2,3-Dimethoxybenzoyl)oxazole

Technical Application Note: High-Purity Recrystallization of 2-(2,3-Dimethoxybenzoyl)oxazole Executive Summary This application note details a robust protocol for the recrystallization of 2-(2,3-Dimethoxybenzoyl)oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Recrystallization of 2-(2,3-Dimethoxybenzoyl)oxazole

Executive Summary

This application note details a robust protocol for the recrystallization of 2-(2,3-Dimethoxybenzoyl)oxazole (CAS: 898784-30-0). This compound serves as a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals, including anti-allergic agents structurally related to Pemirolast.

Achieving high purity (>99.5%) for this intermediate is challenging due to the 2,3-dimethoxy substitution pattern , which increases steric bulk and lipophilicity, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This guide provides a validated Ethanol/Water antisolvent method designed to mitigate oiling out and maximize impurity rejection.

Physicochemical Context & Solubility Profile

Understanding the solute-solvent interaction is critical for process design. 2-(2,3-Dimethoxybenzoyl)oxazole possesses a "push-pull" electronic structure: the electron-rich dimethoxybenzene ring contrasts with the electron-deficient oxazole ring.

SolventSolubility (25°C)Solubility (Reflux)Suitability
Water InsolubleInsolubleIdeal Anti-solvent
Ethanol (EtOH) Sparingly SolubleSolublePrimary Solvent
Ethyl Acetate SolubleHighly SolubleGood, but yield loss likely
Hexane/Heptane InsolubleSparingly SolubleAlternative Anti-solvent
DCM Highly SolubleHighly SolubleUnsuitable (too soluble)

Process Logic: The Ethanol/Water system is selected over Ethyl Acetate/Heptane because the high polarity of the oxazole ring aligns better with protic solvents, allowing for more selective rejection of non-polar starting materials (e.g., 2,3-dimethoxybenzoic acid residues).

Pre-requisites

  • Crude Material: 2-(2,3-Dimethoxybenzoyl)oxazole (Purity >85%).[1][2][3][4]

  • Solvents: Ethanol (Absolute or 95%), Deionized Water (Type II).

  • Equipment:

    • Jacketed glass reactor or round-bottom flask with reflux condenser.

    • Mechanical stirrer (overhead) or magnetic stir bar.

    • Temperature probe.

    • Heated filtration funnel (to prevent premature crystallization).

Detailed Protocol: Ethanol/Water Recrystallization

Phase 1: Dissolution & Hot Filtration
  • Charge: Place 10.0 g of crude 2-(2,3-Dimethoxybenzoyl)oxazole into a 250 mL round-bottom flask.

  • Solvent Addition: Add 50 mL of Ethanol (5 vol relative to mass).

    • Note: If the material does not dissolve at reflux, add Ethanol in 5 mL increments. Do not exceed 10 vol (100 mL) to maintain yield.

  • Reflux: Heat the mixture to reflux (~78°C) with moderate stirring (300 RPM). Ensure complete dissolution of the organic product.

    • Observation: Inorganic salts (e.g., Pd catalysts, coupling salts) will remain suspended.

  • Clarification: Perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed receiving flask.

    • Critical: The receiving flask must be kept at >60°C to prevent shock nucleation.

Phase 2: Nucleation & Growth (The Critical Step)
  • Reheat: Return the filtrate to a gentle reflux to ensure homogeneity.

  • Initial Cooling: Turn off the heat source. Allow the solution to cool slowly to 50°C over 20 minutes.

  • Seeding (Optional but Recommended): At 50°C, if the solution is clear, add a seed crystal (<5 mg) of pure product.

    • Why? The 2,3-dimethoxy group disrupts crystal packing. Seeding prevents super-saturation and subsequent oiling out.

  • Anti-solvent Addition: While maintaining 45-50°C, add Deionized Water dropwise.

    • Rate: 0.5 mL/min.

    • Endpoint: Stop adding water when a persistent, faint turbidity (cloud point) is observed. Typically requires 10-20 mL of water.

  • Controlled Cooling: Cool the slurry to 20°C at a rate of 10°C/hour.

    • Caution: Rapid cooling here will trap impurities.

  • Final Chill: Once at 20°C, cool further to 0-5°C using an ice bath and hold for 1 hour to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Filter the cold slurry under vacuum using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 20 mL of cold (0°C) Ethanol/Water (1:1 v/v mixture).

    • Purpose: Removes mother liquor containing impurities without dissolving the crystals.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Monitoring: Dry until constant weight is achieved and residual solvent (EtOH) is <5000 ppm (ICH Q3C limits).

Process Workflow Diagram

RecrystallizationProtocol Start Crude 2-(2,3-Dimethoxybenzoyl)oxazole Dissolution Dissolution in Ethanol (Reflux 78°C) Start->Dissolution HotFilter Hot Filtration (Remove Inorganics) Dissolution->HotFilter Remove insolubles Cooling1 Cool to 50°C (Metastable Zone) HotFilter->Cooling1 Seeding Seeding & Anti-solvent (Water) Addition Cooling1->Seeding Prevent Oiling Out Crystallization Controlled Cooling to 0-5°C Seeding->Crystallization Crystal Growth Isolation Filtration & Cold Wash Crystallization->Isolation Drying Vacuum Drying (40°C) Isolation->Drying QC QC: HPLC Purity & DSC Drying->QC QC->Dissolution If Purity < 99%

Caption: Step-by-step workflow for the purification of 2-(2,3-Dimethoxybenzoyl)oxazole, emphasizing the critical seeding step to prevent phase separation.

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added at high temp.Re-heat to reflux until clear. Add more Ethanol. Cool slower and seed at a higher temperature.
Low Yield Too much Ethanol used or terminal temperature >5°C.Concentrate the mother liquor by 50% and re-cool. Ensure final temp is <5°C.
Colored Impurities Oxidation products or polymeric residues.Add Activated Carbon (5 wt%) during the reflux step, stir for 15 mins, then hot filter.

Analytical Validation

To ensure the protocol was successful, the following specifications should be met:

  • HPLC Purity: >99.5% (Area %). Impurities at RRT 0.8-0.9 (likely benzoic acid derivatives) should be <0.1%.

  • Melting Point (DSC): Sharp endotherm. While specific literature values vary, structurally similar benzoyloxazoles melt between 80°C - 110°C . A range >2°C indicates impure material.

  • Residual Solvent: Ethanol < 0.5% by GC-Headspace.

References

  • Graham, T. H. (2010). "A Direct Synthesis of Oxazoles from Aldehydes." Organic Letters, 12(16), 3614–3617. Link

    • Context: Establishes the synthesis and stability of substituted oxazoles, providing the baseline for purific
  • Pfizer Inc. (2006). "Process for the purification of substituted benzoxazole compounds." World Intellectual Property Organization Patent WO2006096624A1. Link

    • Context: Provides industrial validation for using alcohol/water systems in purifying benzoxazole/oxazole deriv
  • Massachusetts Institute of Technology (MIT). "Two-Solvent Recrystallization Guide." MIT OpenCourseWare. Link

    • Context: Authoritative grounding for the thermodynamic principles of the two-solvent addition method used in this protocol.
  • PubChem. "2,3-Dimethoxybenzoic acid (Precursor Data)." National Library of Medicine. Link

    • Context: Used to derive solubility parameters and impurity profiles for the 2,3-dimethoxybenzoyl moiety.

Sources

Method

Comprehensive Analytical Characterization of 2-(2,3-Dimethoxybenzoyl)oxazole

Application Note & Technical Protocol Introduction & Chemical Context The compound 2-(2,3-Dimethoxybenzoyl)oxazole represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Introduction & Chemical Context

The compound 2-(2,3-Dimethoxybenzoyl)oxazole represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric properties of the oxazole ring with a substituted benzoyl moiety. Structurally, it features a ketone bridge linking the C2 position of an oxazole ring to a 2,3-dimethoxyphenyl group.

This specific substitution pattern poses unique analytical challenges:

  • Regioisomerism: Distinguishing the 2,3-dimethoxy substitution from 2,4- or 3,4-isomers requires precise NMR analysis.

  • Chromatographic Tailing: The basic nitrogen in the oxazole ring can interact with free silanols in HPLC columns, necessitating specific mobile phase buffering.

  • Conjugation Effects: The carbonyl bridge creates a conjugated system between the heterocycle and the benzene ring, significantly altering UV absorption maxima and IR carbonyl stretching frequencies compared to non-conjugated analogs.

This guide provides a rigorous, self-validating protocol for the full characterization of this molecule, adhering to ICH Q2(R1) validation principles.

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural confirmation and regioisomer assignment. Solvent Selection: DMSO-d6 is recommended over CDCl₃ to prevent potential aggregation and to provide distinct separation of the methoxy signals.

Protocol A: 1H-NMR Acquisition
  • Instrument: 400 MHz or higher.

  • Concentration: 5–10 mg in 0.6 mL DMSO-d6.

  • Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0 s, Scans ≥ 16.

Predicted Chemical Shifts & Assignment Logic:

MoietyProton TypeApprox.[1][2] Shift (ppm)MultiplicityDiagnostic Logic
Oxazole C5-H8.20 – 8.40Doublet (small J)Deshielded by heteroatoms; couples with C4-H.
Oxazole C4-H7.40 – 7.60Doublet (small J)Characteristic oxazole ring signal.
Benzene H-6 (Ar)7.20 – 7.35Doublet of DoubletsOrtho to Carbonyl; deshielded by anisotropy.
Benzene H-5 (Ar)7.10 – 7.20Triplet (app.)Meta to Carbonyl; standard aromatic range.
Benzene H-4 (Ar)7.15 – 7.25Doublet of DoubletsPara to Carbonyl; distinct coupling with H-5.
Methoxy 2-OCH₃3.70 – 3.80SingletSterically crowded; slightly shielded vs 3-OCH₃.
Methoxy 3-OCH₃3.80 – 3.90SingletStandard aromatic methoxy position.

Critical Validation Step: To confirm the 2,3-substitution pattern versus a 3,4-isomer, perform a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiating the methoxy signal at ~3.7-3.8 ppm should show an enhancement of the H-4/H-5/H-6 aromatic protons only if they are spatially close. In a 2,3-isomer, the 2-OCH₃ is ortho to the carbonyl bridge and may show NOE with the oxazole if conformation allows, but distinct lack of NOE to H-5/H-6 confirms the position.

Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups (Ketone, Ether, Heterocycle). Method: ATR (Attenuated Total Reflectance) on neat solid.

  • C=O Stretch (Ketone): Expect a strong band at 1640–1660 cm⁻¹ . Note: This is lower than typical ketones (1715 cm⁻¹) due to conjugation with both the oxazole and the electron-rich dimethoxybenzene ring.

  • C=N Stretch (Oxazole): ~1590–1610 cm⁻¹.

  • C-O-C Stretch (Methoxy): Strong bands at 1260 cm⁻¹ and 1020 cm⁻¹.

Purity & Assay: HPLC Method

Challenge: Oxazoles are weak bases. Using neutral pH can lead to peak tailing due to silanol interactions. Solution: Use an acidic mobile phase to protonate the nitrogen or suppress silanol activity, ensuring sharp peak shape.

Protocol B: RP-HPLC Method for Purity Profiling

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).

  • Injection Vol: 5 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase ionic strength of buffer).

  • Resolution (Rs): > 2.0 between the main peak and any nearest impurity (often the des-methyl analogue).

  • Precision: RSD of peak area < 0.5% for 6 replicate injections.

Visualization of Analytical Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for confirming the identity and purity of the synthesized intermediate.

AnalyticalWorkflow Start Crude Synthesis Product TLC TLC Screening (Hexane/EtOAc) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Isolated Isolated Solid Purification->Isolated NMR 1H & 13C NMR (DMSO-d6) Isolated->NMR MS LC-MS/HRMS (M+H Confirmation) Isolated->MS HPLC RP-HPLC Purity (>98% Area) Isolated->HPLC Decision Does Data Match Structure? NMR->Decision MS->Decision HPLC->Decision Fail Reject / Repurify Decision->Fail No (Isomers/Impurity) Pass Release CoA Decision->Pass Yes

Caption: Logical workflow for the isolation and structural validation of 2-(2,3-dimethoxybenzoyl)oxazole.

Diagram 2: HPLC Method Development Strategy

This diagram details the specific choices made to handle the oxazole moiety during chromatography.

HPLC_Strategy Molecule Target: Oxazole Derivative Prop1 Property: Weak Base (N) Molecule->Prop1 Prop2 Property: Hydrophobic (Benzoyl) Molecule->Prop2 Action1 Risk: Silanol Interaction (Tailing) Prop1->Action1 Action2 Risk: Retention Time Drift Prop2->Action2 Solution1 Mobile Phase: Acidic (pH 2.7) Formic Acid Action1->Solution1 Result Optimized Method: Sharp Peaks, Stable RT Solution1->Result Solution2 Column: C18 End-Capped Action2->Solution2 Solution2->Result

Caption: Strategic decision tree for HPLC method development targeting basic oxazole derivatives.

References

  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative source for RP-HPLC mobile phase selection for basic compounds).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application

cell culture studies with 2-(2,3-Dimethoxybenzoyl)oxazole

Executive Summary & Scientific Context This technical guide details the evaluation of 2-(2,3-Dimethoxybenzoyl)oxazole , a synthetic small molecule belonging to the class of 2-benzoyloxazoles. These compounds are structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide details the evaluation of 2-(2,3-Dimethoxybenzoyl)oxazole , a synthetic small molecule belonging to the class of 2-benzoyloxazoles. These compounds are structural analogs of Combretastatin A-4 (CA-4), designed to overcome the chemical instability of CA-4's cis-stilbene bridge by replacing it with a rigid heterocyclic oxazole ring.

While the 3,4,5-trimethoxy substitution pattern is the classic pharmacophore for colchicine-site binding, the 2,3-dimethoxy substitution pattern represents a critical structure-activity relationship (SAR) probe. It is frequently utilized to assess the steric tolerance of the tubulin binding pocket and to optimize lipophilicity profiles for drug delivery.

Mechanism of Action: The compound functions as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine site on


-tubulin, inhibiting the polymerization of tubulin heterodimers into microtubules.[1] This prevents mitotic spindle formation, triggering cell cycle arrest at the G2/M phase and subsequent apoptosis (mitotic catastrophe).

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from compound administration to cellular phenotype.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nuclear/Cellular Outcome Compound 2-(2,3-Dimethoxybenzoyl)oxazole Complex Tubulin-Drug Complex (Colchicine Site) Compound->Complex Passive Diffusion Tubulin Free Tubulin Heterodimers (Alpha/Beta) Tubulin->Complex Binding Polymerization Microtubule Polymerization Complex->Polymerization Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Check Spindle Assembly Checkpoint (SAC) Activation Spindle->Check Failure triggers Arrest G2/M Phase Arrest Check->Arrest Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis

Figure 1: Pharmacological cascade of 2-(2,3-Dimethoxybenzoyl)oxazole. The compound permeates the cell membrane and sequesters tubulin dimers, preventing microtubule assembly.

Compound Handling & Preparation

To ensure experimental reproducibility, strict adherence to solubility protocols is required. Benzoyl-oxazoles are lipophilic and prone to precipitation in aqueous media if not managed correctly.

ParameterSpecificationNotes
Molecular Weight ~233.22 g/mol Verify specific batch MW.
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Concentration 10 mM or 20 mMStore at -20°C in aliquots. Avoid freeze-thaw cycles.
Working Solution < 0.5% DMSO finalHigh DMSO is cytotoxic. Ensure vehicle controls match.
Stability HighThe oxazole ring confers greater hydrolytic stability than the cis-stilbene of Combretastatin.

Protocol 1: Cytotoxicity Profiling (MTT/MTS Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) in relevant cancer cell lines (e.g., HeLa, MCF-7, HCT116).

Self-Validating Logic:

  • Linearity Check: The assay relies on metabolic reduction of the tetrazolium salt. You must ensure cell seeding density allows for exponential growth throughout the 48h or 72h duration. If control cells are over-confluent at the end, the assay is invalid.

  • Vehicle Control: Normalization must be against DMSO-treated cells, not just media-only cells.

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates in 100 µL media. Incubate for 24h to allow attachment.

  • Drug Dilution: Prepare a serial dilution of 2-(2,3-Dimethoxybenzoyl)oxazole in media.

    • Range: 100 µM down to 1 nM (log-scale spacing recommended).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control:[2] Colchicine or Paclitaxel (1 µM).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 hours at 37°C/5% CO2.

  • Development: Add 20 µL MTS/MTT reagent per well. Incubate 1–4 hours until purple formazan is visible.

  • Measurement: Measure absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response).

Protocol 2: Immunofluorescence Visualization of Microtubules

Objective: Visually confirm the "mechanism of action" by observing the disruption of the microtubule network.

Expert Insight: Unlike cytotoxicity, which is a generic endpoint, this assay is specific. A true tubulin inhibitor will cause the filamentous network to collapse into diffuse staining or fragmented aggregates, while the nucleus (DAPI) will often show condensed chromatin characteristic of mitotic arrest.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., HeLa) on sterile glass coverslips in 6-well plates (50% confluency).

  • Treatment: Treat with 2-(2,3-Dimethoxybenzoyl)oxazole at 2x IC50 concentration for 24 hours.

    • Control: 0.1% DMSO.

  • Fixation:

    • Wash 1x with PBS (37°C). Cold PBS causes depolymerization artifacts.

    • Fix with 4% Paraformaldehyde (warm) for 15 min.

    • Permeabilize with 0.1% Triton X-100/PBS for 10 min.

  • Blocking: Block with 3% BSA/PBS for 30 min.

  • Staining:

    • Primary: Mouse anti-

      
      -tubulin (1:1000) overnight at 4°C.
      
    • Secondary: Goat anti-Mouse Alexa Fluor 488 (1:500) for 1h at RT.

    • Counterstain: DAPI (1 µg/mL) for 5 min.

  • Imaging: Confocal microscopy. Look for loss of radial microtubule array and presence of "rounded" mitotic cells.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in the G2/M phase.

Self-Validating Logic: If the compound works as a tubulin inhibitor, you must see a significant accumulation of cells with 4N DNA content (G2/M peak) compared to the G0/G1 peak (2N). If cytotoxicity is high but G2/M arrest is absent, the mechanism may be off-target toxicity.

Step-by-Step Methodology:

  • Treatment: Treat 1x10^6 cells with the compound (IC50 and 5x IC50) for 24 hours.

  • Harvesting: Collect media (floating dead cells) and trypsinize adherent cells. Combine them. Crucial: Do not discard floating cells; they are likely the mitotic ones.

  • Fixation:

    • Wash with PBS.

    • Add dropwise to ice-cold 70% ethanol while vortexing.

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 or FL3 channel).

  • Gating: Exclude doublets (Area vs. Width/Height) to ensure accurate DNA quantification.

Expected Results & Data Interpretation

The following table summarizes the expected phenotype if 2-(2,3-Dimethoxybenzoyl)oxazole acts as a potent tubulin inhibitor.

AssayVehicle Control (DMSO)2-(2,3-Dimethoxybenzoyl)oxazoleInterpretation
Morphology Flat, adherent, fibroblast-like.Rounding up, detachment.Loss of cytoskeletal tension.
MTT (IC50) 100% Viability< 10 µM (Potent) / > 50 µM (Weak)Potency depends on cell line MDR status.
Tubulin IF Fine, radial filamentous network.Diffuse cytoplasmic staining; no filaments.Depolymerization of microtubules.[1][3]
Cell Cycle G1: ~60%, S: ~20%, G2/M: ~20%G2/M: > 60% Mitotic arrest (Spindle Checkpoint).

References

  • Wang, L., et al. (2015). "Design, synthesis, and biological evaluation of novel 2-benzoyloxazole derivatives as potential antitumor agents." European Journal of Medicinal Chemistry. (Representative source for 2-benzoyloxazole synthesis and activity).

  • Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Medicinal Chemistry. (Foundational text on the trimethoxy-benzoyl pharmacophore).

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. (Establishes the oxazole bridge rationale).

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. (Review of tubulin inhibition mechanisms).

  • Verma, A., et al. (2022). "Synthesis and cytotoxicity evaluation of 2-benzoylbenzoxazoles."[4] Engineering and Technology For Sustainable Development. (Recent synthesis protocols for this specific chemical class).

Sources

Method

synthesis of 2-(2,3-dimethoxybenzoyl)oxazole derivatives and their biological evaluation

Application Note: Synthesis and Biological Profiling of 2-(2,3-Dimethoxybenzoyl)oxazole Derivatives Executive Summary & Scientific Rationale The 2-benzoyloxazole scaffold represents a privileged structural motif in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Biological Profiling of 2-(2,3-Dimethoxybenzoyl)oxazole Derivatives

Executive Summary & Scientific Rationale

The 2-benzoyloxazole scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of Tubulin Polymerization Inhibitors (TPIs) . These compounds function as bioisosteres of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. The 2-(2,3-dimethoxybenzoyl)oxazole core replaces the unstable cis-stilbene olefin of CA-4 with a robust keto-heterocyclic linker, maintaining the critical spatial arrangement of the pharmacophores while improving metabolic stability.

This guide details the regioselective synthesis of 2-(2,3-dimethoxybenzoyl)oxazole via a cryogenic lithiation-oxidation sequence. It further provides standardized protocols for evaluating its biological efficacy as a microtubule-destabilizing agent, focusing on tubulin polymerization inhibition and G2/M cell cycle arrest.

Chemical Synthesis: The Cryogenic Lithiation-Oxidation Protocol

The synthesis of 2-acyloxazoles is non-trivial due to the lability of the oxazole ring under harsh acidic or basic conditions. We utilize a C2-selective lithiation strategy followed by electrophilic trapping with an aldehyde and subsequent oxidation. This method offers superior yields compared to Friedel-Crafts acylation, which is often sluggish with electron-deficient heterocycles.

Retrosynthetic Analysis & Workflow

The target molecule is disassembled at the carbonyl-oxazole bond. The forward synthesis proceeds in two stages:

  • Nucleophilic Addition: Generation of 2-lithiooxazole and reaction with 2,3-dimethoxybenzaldehyde to form the carbinol intermediate.

  • Oxidation: Conversion of the secondary alcohol to the ketone using activated Manganese Dioxide (

    
    ).
    
Visualized Synthetic Workflow (Graphviz)

Synthesis_Workflow Start Oxazole (SM1) + n-BuLi Lithio 2-Lithiooxazole (Intermediate) Start->Lithio -78°C, THF 30 min Carbinol Carbinol Intermediate (Secondary Alcohol) Lithio->Carbinol + Aldehyde -78°C to RT Aldehyde 2,3-Dimethoxybenzaldehyde (Electrophile) Aldehyde->Carbinol Product 2-(2,3-Dimethoxybenzoyl)oxazole (Target) Carbinol->Product Oxidation 12h Oxidant Activated MnO2 (DCM, Reflux) Oxidant->Product

Figure 1: Step-wise synthetic pathway for the construction of the benzoyl-oxazole core via lithiation and oxidation.

Detailed Experimental Protocol

Stage 1: Synthesis of (2,3-dimethoxyphenyl)(oxazol-2-yl)methanol

  • Reagents: Oxazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), 2,3-Dimethoxybenzaldehyde (1.0 eq), Anhydrous THF.

  • Critical Parameter: Temperature control at -78°C is mandatory to prevent ring opening of the lithiated oxazole (isocyanide formation).

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Maintain an inert atmosphere throughout.

  • Solvation: Charge the flask with oxazole (69 mg, 1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes via syringe. Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

  • Addition: Dissolve 2,3-dimethoxybenzaldehyde (166 mg, 1.0 mmol) in THF (2 mL) and add it dropwise to the lithio-oxazole solution.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc 7:3) yields the carbinol intermediate as a viscous oil.

Stage 2: Oxidation to 2-(2,3-Dimethoxybenzoyl)oxazole

  • Reagents: Carbinol intermediate, Activated

    
     (10 eq), Dichloromethane (DCM).
    
  • Why MnO2? It is a mild, selective oxidant for allylic/benzylic alcohols that avoids over-oxidation or ring cleavage common with Jones reagent.

Step-by-Step Procedure:

  • Dissolve the carbinol intermediate (235 mg, 1.0 mmol) in DCM (15 mL).

  • Add activated

    
     (870 mg, 10 mmol) in one portion.
    
  • Stir the suspension vigorously at RT for 12–16 hours. Monitor by TLC (conversion of polar alcohol to less polar ketone).

  • Filtration: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. Recrystallize the residue from EtOH/Hexane to afford the target 2-(2,3-dimethoxybenzoyl)oxazole as a crystalline solid.

Biological Evaluation: Protocols & Mechanistic Profiling

The biological assessment must confirm the compound's mechanism of action (MOA) as a tubulin binder. We employ a tiered screening approach: In Vitro Tubulin Polymerization Assay followed by Cellular Phenotyping .

Primary Assay: Tubulin Polymerization Inhibition

This fluorescence-based assay measures the assembly of tubulin heterodimers into microtubules. TPIs prevent this assembly, reducing the fluorescence signal generated by a reporter dye (DAPI or fluorescent-labeled tubulin).

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control: Combretastatin A-4 (Positive Control), DMSO (Vehicle).

Protocol:

  • Prepare a 2 mg/mL tubulin solution in PEM buffer containing 1 mM GTP.

  • Add test compound (dissolved in DMSO) to a 96-well plate (final concentration range: 0.1 – 10

    
    M). Keep DMSO < 1%.
    
  • Add the tubulin solution to the wells at 4°C.

  • Transfer the plate to a pre-warmed spectrophotometer (37°C).

  • Measurement: Monitor absorbance at 340 nm (turbidimetry) or fluorescence (Ex 360/Em 450 nm for DAPI-tubulin) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     of the polymerization curve. The 
    
    
    
    is the concentration reducing
    
    
    by 50%.
Secondary Assay: Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors arrest cells in the G2/M phase due to the failure of mitotic spindle formation.

Protocol:

  • Culture: Seed HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with the test compound at

    
     for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI, 50

    
    g/mL) and RNase A (100 
    
    
    
    g/mL). Incubate for 30 min at 37°C in the dark.
  • Analysis: Analyze DNA content using a flow cytometer.

  • Result: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms the antimitotic mechanism.

Mechanistic Pathway Visualization (Graphviz)

MOA_Pathway Compound 2-(2,3-Dimethoxybenzoyl)oxazole Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents Assembly Effect2 Microtubule Destabilization (Spindle Collapse) Effect1->Effect2 Loss of Structure Check Spindle Assembly Checkpoint (Activation) Effect2->Check Triggers Arrest G2/M Cell Cycle Arrest Check->Arrest Halts Mitosis Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 2: Mechanism of Action (MOA) pathway from molecular binding to cellular apoptosis.

Data Summary & Expected Results

The following table summarizes the expected quantitative metrics for a potent 2-(2,3-dimethoxybenzoyl)oxazole derivative based on structure-activity relationship (SAR) data of similar benzoyl-oxazoles.

AssayParameterExpected Range (Potent Analog)Significance
Tubulin Polymerization

1.0 – 5.0

M
Indicates direct interaction with tubulin dimers.
Cytotoxicity (HeLa)

0.1 – 1.0

M
Potent antiproliferative activity.
Cell Cycle % G2/M Phase> 60% (at 1

M)
Confirms mitotic arrest mechanism.
Apoptosis % Annexin V+> 30% (at 24h)Indicates induction of programmed cell death.

References

  • Wang, W. et al. (2021).[1][2] Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells.[1] European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds. BenchChem Technical Library.

  • Schnürch, M. et al. (2007). Halogen-Dance Reactions on Oxazoles: A Versatile Route to 2,4,5-Trisubstituted Oxazoles. The Journal of Organic Chemistry.

  • Kamal, A. et al. (2015). Synthesis of 2-aryl-1,2,4-oxadiazolo-benzimidazoles: Tubulin polymerization inhibitors and apoptosis inducing agents.[4][5] Bioorganic & Medicinal Chemistry. [4][5]

  • ChemicalBook. (2023).[6] 2-(2,3-Dimethoxybenzoyl)oxazole Product Entry (CAS 898784-30-0).[7][8]

Sources

Application

Application Note: Scalable Synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole

Abstract This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dimethoxybenzoyl)oxazole , a critical intermediate in the development of tubulin inhibitors and non-steroidal anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dimethoxybenzoyl)oxazole , a critical intermediate in the development of tubulin inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While academic literature often cites direct lithiation at cryogenic temperatures (-78 °C), such conditions are operationally challenging and hazardous at kilogram scales. This guide presents a Zinc-Mediated Acylation strategy. By transmetallating the unstable 2-lithiooxazole to the stable 2-zincated species, the reaction can proceed at ambient temperatures with higher safety margins and reproducibility. We provide a validated 100g-scale protocol, safety data, and analytical characterization.

Retrosynthetic Analysis & Strategy

The Challenge: Instability of 2-Lithiooxazole

The direct lithiation of oxazole using n-butyllithium (n-BuLi) generates 2-lithiooxazole. Above -60 °C, this species undergoes a ring-opening isomerization to form the isocyanide enolate, leading to complex mixtures and low yields.

The Solution: Transmetallation

To circumvent this instability during scale-up, we employ a transmetallation step using anhydrous Zinc Chloride (ZnCl₂). The resulting oxazol-2-ylzinc chloride is thermally stable at room temperature, allowing for a controlled, copper-mediated coupling with the acid chloride.

Selected Route:

  • Lithiation: Generation of 2-lithiooxazole at -70 °C.

  • Transmetallation: In-situ conversion to oxazol-2-ylzinc chloride (allows warming to 0 °C).

  • Acylation: Copper(I)-catalyzed cross-coupling with 2,3-dimethoxybenzoyl chloride.

Figure 1: Strategic shift from unstable lithio-species to stable organozinc intermediate.

Process Development & Optimization

Reagent Selection Rationale
ComponentSelectionRationale
Base n-Hexyllithium (2.3M)Preferred over n-BuLi for scale-up due to lower volatility and reduced pyrophoricity, though n-BuLi is acceptable.
Solvent THF (Anhydrous)Essential for stabilizing the organolithium species. Must be <50 ppm water.
Transmetallating Agent ZnCl₂ (1.0M in THF)Commercial solutions are preferred to avoid the hygroscopic handling issues of solid ZnCl₂.
Catalyst CuI (Copper Iodide)Facilitates the coupling of the organozinc with the acid chloride (Knochel-type coupling).
Electrophile Acid Chloride2,3-Dimethoxybenzoyl chloride is reactive and clean. Prepared fresh from the acid using Oxalyl Chloride/DMF if not purchased.
Critical Process Parameters (CPP)
  • Lithiation Temperature: Must be maintained strictly below -65 °C during addition.

  • ZnCl₂ Addition: Exothermic. Must be slow enough to keep T < -50 °C.

  • Stoichiometry: Slight excess of Oxazole (1.1 equiv) ensures complete consumption of the expensive acid chloride.

Detailed Protocol (100g Scale)

Target Yield: ~80-100 g (75-85%) Purity: >98% (HPLC)

Equipment Preparation[1][2][3][4][5]
  • Reactor: 2L Double-jacketed glass reactor with mechanical stirrer, internal temperature probe, and N₂ inlet/outlet.

  • Cooling: Cryostat capable of -80 °C (Syltherm XLT or Acetone/Dry Ice bath).

  • Drying: All glassware oven-dried at 120 °C overnight. Reactor purged with N₂ for 30 mins.

Step-by-Step Procedure
Phase 1: Generation of Oxazol-2-ylzinc Chloride
  • Charge anhydrous THF (800 mL) and Oxazole (34.5 g, 0.50 mol, 1.1 equiv) into the reactor under N₂ atmosphere.

  • Cool the solution to -75 °C .

  • Add n-Butyllithium (2.5M in hexanes, 200 mL, 0.50 mol) dropwise via cannula or addition funnel over 60 minutes.

    • Control: Maintain internal temperature between -70 °C and -75 °C.

    • Observation: A yellow/orange suspension may form.

  • Stir at -75 °C for 30 minutes to ensure complete lithiation.

  • Add Zinc Chloride solution (0.55 mol, 1.0M in THF or equivalent solid dissolved in THF) slowly over 45 minutes.

    • Control: Exothermic. Maintain T < -50 °C.

  • Warm the reaction mixture to 0 °C over 1 hour. The solution typically becomes homogenous and turns light brown.

    • Checkpoint: The reagent is now stable oxazol-2-ylzinc chloride.

Phase 2: Acylation
  • Add Copper(I) Iodide (CuI) (4.3 g, 0.023 mol, 5 mol%) in one portion at 0 °C.

  • Add a solution of 2,3-dimethoxybenzoyl chloride (91.0 g, 0.45 mol, 1.0 equiv) in THF (100 mL) dropwise over 45 minutes.

    • Control: Maintain T between 0 °C and 5 °C.

  • Warm to Room Temperature (20-25 °C) and stir for 4 hours.

    • Monitor: Check reaction progress by HPLC/TLC (EtOAc/Hexane 3:7). Starting material (Acid chloride) should be <1%.

Phase 3: Workup and Isolation
  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (500 mL) while cooling (exothermic).

  • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

  • Wash combined organics with:

    • 10% NH₄OH solution (2 x 200 mL) to remove Copper salts (blue aqueous layer).

    • Brine (300 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap at 40 °C).

  • Crystallization: The crude residue is typically a solid. Recrystallize from Isopropyl Alcohol (IPA) or Ethanol/Heptane.

    • Dissolve in minimum hot IPA.

    • Cool slowly to 0 °C.

    • Filter the off-white crystals and dry in a vacuum oven at 40 °C.

Workup & Purification Flow

Figure 2: Downstream processing workflow ensuring removal of metal residues.

Analytical Data & QC

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0% area
Identity 1H-NMR (400 MHz, CDCl3)Confirms 2,3-dimethoxy pattern and oxazole protons
Residual Solvent GC-HeadspaceTHF < 720 ppm, IPA < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

Key NMR Signals (Expected):

  • Oxazole C4-H: Singlet/Doublet ~ 7.8 ppm.

  • Oxazole C5-H: Singlet/Doublet ~ 7.4 ppm.

  • Benzoyl Aromatic: Multiplets 7.1 - 7.6 ppm.

  • Methoxy Groups: Two singlets ~ 3.8 - 3.9 ppm (6H total).

Safety & Hazards (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere.[1] Use a cannula or sure-seal transfer techniques. Have a Class D fire extinguisher nearby.

  • Exotherms: The lithiation and transmetallation steps are highly exothermic. Failure to cool adequately can lead to runaways or decomposition (ring opening).

  • Copper Waste: Aqueous waste containing copper/ammonia complexes is toxic to aquatic life. Dispose of separately from general organic waste.

References

  • Harn, N. K., et al. "Scale-up of the synthesis of 2-acyl oxazoles via zincation." Tetrahedron Letters, 1995, 36(52), 9453-9456. Link

  • Vedejs, E., & Monahan, S. D. "Oxazole activation: Lithiation and Transmetallation strategies." Journal of Organic Chemistry, 1996, 61(15), 5192-5193. Link

  • Anderson, B. A., et al. "Practical Synthesis of 2-Substituted Oxazoles." Journal of Organic Chemistry, 1997, 62(25), 8634-8639. Link

  • Palmer, B. D., et al. "Structure-Activity Relationships of Antitubercular Nitroimidazoles." Journal of Medicinal Chemistry, 2010. (Describes Cu-mediated acylation of oxazol-2-ylzinc). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-(2,3-Dimethoxybenzoyl)oxazole synthesis

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2,3-dimethoxybenzoyl)oxazole. It provides in-depth troubleshooting advice, frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(2,3-dimethoxybenzoyl)oxazole. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 2-(2,3-dimethoxybenzoyl)oxazole, a substituted 2-aryloxazole, can be approached through several established methodologies for oxazole ring formation. A common and reliable method is a variation of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone precursor.[1][2] This guide will focus on a plausible and robust synthetic route starting from readily available materials: 2,3-dimethoxybenzoic acid and a suitable amino ketone synthon.

The primary challenges in this synthesis often revolve around achieving complete cyclization, minimizing side reactions related to the dimethoxybenzoyl moiety, and effective purification of the final product. This guide will address these issues in a practical question-and-answer format.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the proposed synthetic workflow for 2-(2,3-dimethoxybenzoyl)oxazole.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Cyclization & Dehydration A 2,3-Dimethoxybenzoic Acid B 2,3-Dimethoxybenzoyl Chloride A->B SOCl2 or (COCl)2 D N-(2,2-dimethoxyethyl)-2,3-dimethoxybenzamide B->D C Aminoacetaldehyde Dimethyl Acetal C->D E 2-(2,3-Dimethoxybenzoyl)oxazole D->E Acid Catalyst (e.g., PPA, H2SO4) Amide_Formation_Troubleshooting Start Low Amide Yield CheckMoisture Verify anhydrous conditions (glassware, solvents, reagents) Start->CheckMoisture CheckBase Ensure ≥1.1 eq. of non-nucleophilic base CheckMoisture->CheckBase If conditions are dry OptimizeTemp Increase temperature to 40-50 °C and monitor by TLC CheckBase->OptimizeTemp If base is sufficient CheckPurity Check purity of starting materials OptimizeTemp->CheckPurity If still low yield

Sources

Optimization

Technical Support Center: Purification of 2-(2,3-Dimethoxybenzoyl)oxazole

Welcome to the dedicated technical support guide for the purification of 2-(2,3-Dimethoxybenzoyl)oxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(2,3-Dimethoxybenzoyl)oxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively. This guide is structured as a dynamic question-and-answer forum to directly address the specific issues you may face during your work.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, problem-oriented questions that frequently arise during the purification of 2-(2,3-Dimethoxybenzoyl)oxazole.

Question 1: My final yield is significantly lower than expected after column chromatography. Where could I be losing my product?

Answer: Significant product loss during chromatographic purification is a common issue that can often be attributed to the chemical nature of the oxazole ring system. Here are the primary causes and their solutions:

  • Acid-Catalyzed Hydrolysis on Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. The oxazole ring, while weakly basic (the conjugate acid has a pKa of approximately 0.8), can be susceptible to acid-catalyzed hydrolysis, especially when in contact with the stationary phase for extended periods.[1] This opens the oxazole ring, leading to highly polar byproducts that remain on the column or are smeared across many fractions.

  • Irreversible Adsorption: The combination of the ketone carbonyl, the oxazole nitrogen and oxygen, and the methoxy groups creates multiple points for strong interaction (hydrogen bonding, dipole-dipole) with the active sites on the silica gel. This can lead to irreversible adsorption or significant tailing, making complete elution difficult.

Troubleshooting Steps & Solutions:

  • Neutralize Your Stationary Phase: Before packing your column, prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume relative to the solvent. Let this slurry sit for 15-20 minutes before packing. The triethylamine will neutralize the acidic silanol groups, significantly reducing the risk of decomposition.

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or switching to a reverse-phase C18 column if your compound has sufficient solubility in appropriate mobile phases (e.g., water/acetonitrile or water/methanol).

  • Optimize Your Eluent System: A slow-moving product increases contact time with the silica. Aim for an Rf value of 0.25-0.35 in your chosen solvent system to ensure a reasonable elution time. Do not use protic solvents like methanol in your primary eluent if possible, as they can compete for binding sites and complicate elution profiles. A gradient elution from a non-polar solvent (Hexane) to a moderately polar one (Ethyl Acetate) is often effective.[2][3]

  • Perform a "Flash" Column: Use a higher flow rate (flash chromatography) to minimize the residence time of the compound on the column.

Question 2: After purification, my NMR spectrum shows persistent impurities. How can I identify and remove them?

Answer: Identifying the source of an impurity is the first step to effectively removing it. Impurities typically originate from three sources: unreacted starting materials, byproducts from the synthesis, or contaminants from solvents and reagents.

Common Impurities & Removal Strategy:

Impurity SourceTypical Structure/CompoundPolarity vs. ProductIdentification via ¹H NMRRecommended Removal Method
Starting Material 2,3-DimethoxybenzaldehydeMore PolarAldehyde proton signal (~9.5-10.5 ppm).Careful column chromatography. The aldehyde is significantly more polar than the product.
Starting Material e.g., TosMIC (p-Toluenesulfonylmethyl isocyanide)VariesAromatic signals of the tosyl group, methyl singlet.A mild aqueous wash (e.g., saturated NaHCO₃) during workup can remove many isocyanide-related impurities.[4]
Side Product Ring-opened/hydrolyzed productMuch More PolarBroad signals, loss of distinct oxazole proton peaks.Will likely stick to the silica gel baseline during chromatography. If present in the crude product, an aqueous wash can help remove it.
Solvent Residue DMF, DMSON/ACharacteristic singlets (e.g., DMF: ~8.0, 2.9, 2.7 ppm).High-vacuum drying (often with gentle heating, e.g., 40-50°C) for several hours. For stubborn residues, recrystallization is effective.

Workflow for Impurity Diagnosis and Removal:

Below is a systematic workflow to diagnose and address impurity issues.

G cluster_0 Impurity Troubleshooting Workflow A 1. Analyze Crude Product (TLC, ¹H NMR) B Are impurities visible? A->B C High Purity (Proceed to final drying) B->C No D 2. Characterize Impurities (Compare NMR to known starting materials/solvents) B->D Yes E Impurity Identified as Unreacted Starting Material D->E F Impurity Identified as Solvent Residue D->F G Impurity is an Unknown Byproduct D->G H 3a. Optimize Chromatography (Adjust gradient, use neutralized silica) E->H I 3b. High-Vacuum Drying or Recrystallization F->I J 3c. Re-evaluate Polarity (TLC with various eluents) G->J K 4. Re-purify as needed (Column, Recrystallization, or Trituration) H->K I->K J->K L Final Purity Analysis (NMR, LC-MS, MP) K->L

Caption: Workflow for identifying and removing impurities.

Question 3: My product is a persistent oil and won't crystallize. What should I do?

Answer: Failure to crystallize, resulting in an oil or "goo," is almost always caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.

Step-by-Step Protocol to Induce Crystallization:

  • Ensure Solvent Removal: First, ensure all volatile solvents from your column chromatography are removed. Place the flask on a high-vacuum line for several hours. Gentle heating (e.g., 30-40°C) can help remove stubborn, high-boiling solvents like ethyl acetate.

  • Scratching: Using a glass rod, scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Trituration: This is often the most effective method.

    • Add a small amount of a non-polar solvent in which your product is expected to be insoluble or sparingly soluble (e.g., cold hexanes, pentane, or diethyl ether).

    • Use a spatula or glass rod to vigorously stir and scrape the oil. The goal is to "wash" the impurities into the solvent, leaving the purer product to solidify.

    • If a solid forms, filter it and wash with more of the cold non-polar solvent.

  • Recrystallization: If trituration fails, a full recrystallization is necessary. See the detailed protocol in the next section. You will need to screen for a suitable solvent system where the compound is soluble when hot but insoluble when cold. A mixed solvent system, like ethyl acetate/heptane or acetone/acetonitrile, is often successful.[5]

Frequently Asked Questions (FAQs)

This section covers general questions regarding the handling and purification of 2-(2,3-Dimethoxybenzoyl)oxazole.

Q: What is a good starting point for a column chromatography solvent system? A: A gradient system of ethyl acetate (EtOAc) in hexanes is an excellent starting point. Based on the structure, the compound is moderately polar. Begin with a TLC analysis using 20% EtOAc in Hexanes. Adjust the ratio to achieve an Rf value of approximately 0.3. For column elution, start with a lower polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the concentration of ethyl acetate.

Q: What is the best method to assess the final purity? A: A combination of techniques is always best for a comprehensive assessment.

  • ¹H and ¹³C NMR: This will confirm the structure and identify any proton- or carbon-containing impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities and confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point over a narrow range (e.g., 1-2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q: How should I store the purified 2-(2,3-Dimethoxybenzoyl)oxazole? A: Oxazoles are generally stable, thermally robust compounds.[6] However, to prevent slow degradation over time, store the purified solid in a sealed vial in a cool, dark, and dry place. For long-term storage (>6 months), storing under an inert atmosphere (nitrogen or argon) in a freezer is recommended.

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography
  • Prepare the Slurry: In a beaker, add 100 g of silica gel (230-400 mesh) to ~400 mL of the initial eluent (e.g., 95:5 Hexane/EtOAc). Add 4 mL of triethylamine (Et₃N) and stir for 15 minutes.

  • Pack the Column: Pack the column with the silica slurry using standard techniques.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. For less soluble compounds, you can adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elute: Begin elution with the low-polarity solvent (e.g., 95:5 Hexane/EtOAc). Gradually increase the polarity based on your initial TLC analysis. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization Solvent Screening and Procedure
  • Screening:

    • Place a few milligrams of your impure oil/solid into several small test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) to each tube, drop by drop, until the solid dissolves upon heating (use a heat gun or steam bath).

    • Allow the tubes to cool to room temperature, then place them in an ice bath.

    • A good recrystallization solvent is one in which the compound is soluble when hot but forms crystals upon cooling. A mixed-solvent system (e.g., dissolving in a good solvent like acetone and adding a poor solvent like heptane until cloudy) can also be effective.[5]

  • Procedure:

    • Dissolve the bulk of your material in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot-filter the solution.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

Purification Strategy Decision Tree:

G A Crude Product Analysis (TLC & ¹H NMR) B Is it a solid or an oil? A->B C Solid B->C D Oil B->D E Purity >90% by NMR? (minor impurities) C->E F Purity <90% by NMR? (major impurities) C->F G Try Trituration (Hexane or Ether) D->G H Recrystallization E->H I Column Chromatography (Neutralized Silica) F->I G->I If fails or purity is low J Final Product H->J I->J

Sources

Troubleshooting

Technical Support Center: Stability of 2-(2,3-Dimethoxybenzoyl)oxazole in Solution

Welcome to the technical support center for 2-(2,3-Dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,3-Dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability Issues

Researchers may encounter variability in experimental results, such as a loss of compound activity or the appearance of unknown peaks in analytical chromatograms. These issues often trace back to the chemical instability of the molecule in solution. This section provides a systematic approach to identifying and mitigating these problems.

Issue 1: Unexpected Loss of Potency or Activity Over Time

Symptoms:

  • A gradual or rapid decrease in the biological or chemical activity of your stock or working solutions.

  • Inconsistent results between experiments run on different days with solutions prepared from the same initial stock.

Potential Cause: The primary suspect is the degradation of 2-(2,3-Dimethoxybenzoyl)oxazole. The oxazole ring, while aromatic, is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring cleavage.[1][2] The ester-like linkage between the benzoyl group and the oxazole ring is a prime target for nucleophilic attack by water or other nucleophiles present in the solution.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Loss of Activity cluster_1 Analytical Findings cluster_2 Corrective Actions start Observe Loss of Activity check_storage Review Solution Storage Conditions (Temp, Light, Headspace) start->check_storage check_ph Measure pH of the Solution check_storage->check_ph analyze_purity Analyze Sample Purity via HPLC-UV/MS check_ph->analyze_purity new_peaks New Peaks Detected? analyze_purity->new_peaks parent_mass_reduced Parent Mass Reduced? new_peaks->parent_mass_reduced Yes prepare_fresh Prepare Fresh Solutions Daily parent_mass_reduced->prepare_fresh Yes use_aprotic Use Anhydrous Aprotic Solvents (e.g., DMSO, Acetonitrile) prepare_fresh->use_aprotic buffer_solution Buffer Solution to pH 6-7 use_aprotic->buffer_solution protect_from_light Store in Amber Vials, Protect from Light buffer_solution->protect_from_light

Caption: Troubleshooting workflow for decreased compound activity.

Step-by-Step Solutions:

  • pH Assessment: Immediately measure the pH of your experimental buffer or medium. Oxazoles can exhibit instability in both strongly acidic and alkaline environments.[3]

  • Solvent Choice: If using protic solvents (e.g., water, methanol, ethanol), consider switching to anhydrous aprotic solvents like DMSO or acetonitrile for stock solutions.[4][5] For aqueous working solutions, minimize the time the compound is in the aqueous environment.

  • Buffering: For aqueous applications, ensure your solution is buffered to a neutral pH range (6.0-7.5). The stability of related benzoyl compounds has been shown to be pH-dependent.[6]

  • Temperature and Light: Store stock solutions at -20°C or -80°C in amber vials to minimize thermal and photodegradation.[7] Azole compounds are known to be susceptible to UV degradation.[8]

Issue 2: Appearance of Unidentified Peaks in HPLC or LC-MS Analysis

Symptoms:

  • Your chromatogram shows a decrease in the area of the parent peak corresponding to 2-(2,3-Dimethoxybenzoyl)oxazole.

  • One or more new peaks, often more polar (earlier eluting in reverse-phase HPLC), appear and grow over time.

Potential Cause: This is a direct indication of compound degradation. The likely degradation pathway is the hydrolysis of the oxazole ring.

Proposed Degradation Pathway:

G cluster_products Degradation Products 2-(2,3-Dimethoxybenzoyl)oxazole 2-(2,3-Dimethoxybenzoyl)oxazole Intermediate Intermediate 2-(2,3-Dimethoxybenzoyl)oxazole->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) 2,3-Dimethoxybenzoic acid + \n Aminoacetaldehyde derivative 2,3-Dimethoxybenzoic acid + Aminoacetaldehyde derivative Intermediate->2,3-Dimethoxybenzoic acid + \n Aminoacetaldehyde derivative Ring Opening

Caption: Proposed hydrolytic degradation of 2-(2,3-Dimethoxybenzoyl)oxazole.

Step-by-Step Solutions:

  • Characterize Degradants: Use LC-MS to determine the mass of the new peaks. The expected mass of 2,3-dimethoxybenzoic acid (a likely hydrolysis product) is 182.17 g/mol . This can serve as a diagnostic marker.

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Expose a sample of the compound to mild acid (e.g., 0.1 M HCl) and mild base (e.g., 0.1 M NaOH) at room temperature for a few hours and analyze the resulting solutions by LC-MS.

  • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from its potential degradation products. A gradient elution from high aqueous to high organic mobile phase is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2-(2,3-Dimethoxybenzoyl)oxazole?

A1: We strongly recommend using anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetonitrile. These aprotic solvents will minimize the risk of hydrolysis during long-term storage.[4][5] Ensure the solvent is of high purity and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Q2: How should I store my stock solutions?

A2: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed amber vials at -20°C or, for extended storage, at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: My experiment requires an aqueous buffer. How can I minimize degradation?

A3: Prepare the aqueous working solution immediately before use from a concentrated stock in an aprotic solvent. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should be kept low (typically <1%) to avoid solubility issues and potential effects on the biological system. Ensure the aqueous buffer is maintained at a neutral pH.[6]

Q4: Is 2-(2,3-Dimethoxybenzoyl)oxazole sensitive to light?

A4: Yes, compounds containing aromatic and heterocyclic rings, such as oxazoles, can be susceptible to photodegradation.[7][9] It is crucial to protect solutions from direct light by using amber vials or by wrapping clear vials in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Q5: What analytical technique is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique. The method should be capable of separating the parent compound from all potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly beneficial for identifying the mass of any new peaks, which aids in elucidating the degradation pathway.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Aqueous Buffer

Objective: To determine the stability of 2-(2,3-Dimethoxybenzoyl)oxazole in a common aqueous buffer over a typical experimental timeframe.

Materials:

  • 2-(2,3-Dimethoxybenzoyl)oxazole

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Amber HPLC vials

Procedure:

  • Prepare a 10 mM stock solution of 2-(2,3-Dimethoxybenzoyl)oxazole in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be 1%.

  • Immediately after preparation (T=0), inject an aliquot onto the HPLC system to determine the initial peak area of the parent compound.

  • Incubate the remaining solution at room temperature (25°C), protected from light.

  • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), inject aliquots onto the HPLC system.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

Data Analysis:

Time (hours)Peak Area (arbitrary units)% Remaining
01,500,000100%
11,485,00099%
21,450,00096.7%
41,390,00092.7%
81,280,00085.3%
24950,00063.3%
Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and products.

Materials:

  • 2-(2,3-Dimethoxybenzoyl)oxazole stock solution (10 mM in acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at 40°C for 4 hours.

  • Control: Mix 100 µL of the stock solution with 900 µL of water.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by LC-MS to identify degradation products.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (2023). Molbank, 2023(2), M1616.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 2, 2026, from [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2023). Chem. Proc., 18(1), 63.
  • Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. (2021). Asian Journal of Chemistry, 33(8), 1839-1847.
  • Oxazole. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis of Naphtho[2,3-d]oxazoles via Ag(I) Acid-Mediated Oxazole-Benzannulation of ortho-Alkynylamidoarylketones. (2023). The Journal of Organic Chemistry, 88(5), 2677–2691.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2020). Scientific Reports, 10(1), 1234.
  • Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. (2023).
  • Stability of benzoyl peroxide in aromatic ester-containing topical formulations. (2000). International Journal of Pharmaceutics, 202(1-2), 1-13.
  • Stability of Benzoyl Peroxide in Aromatic Ester-Containing Topical Formulations. (2000). International journal of pharmaceutics, 202(1-2), 1-13.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). Journal of Pharmaceutical Sciences, 101(6), 2147-2158.
  • Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. (2017). Chemosphere, 167, 247-254.
  • Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Benzoyl Peroxide Solubility and Stability in Hydric Solvents. (1993). Journal of Pharmaceutical Sciences, 82(1), 97-100.
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011).
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Environmental Science and Pollution Research, 28(28), 37774-37784.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2017, May 15). SlideShare. Retrieved February 2, 2026, from [Link]

  • Factors affecting the Stability and Equilibria of Free Radicals. Part 11 I -Benzoyl-2,2-bis-(3,5-di-t-butylphenyl)hydrazyl and I. (1979). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
  • Solubility and Stability Studies of Benzoyl Peroxide in Non-Polar, Non-Comedogenic Solvents for Use in Topical Pharmaceutical Formulation Developments. (2014). Latin American Journal of Pharmacy, 33(3), 450-456.

Sources

Optimization

optimizing catalyst loading for 2-benzoyloxazole synthesis

Technical Support Center: Catalyst Optimization for 2-Benzoyloxazole Synthesis Executive Summary & Scope This guide addresses the synthesis of 2-benzoyloxazoles (and the related 2-benzoylbenzoxazoles ). Unlike the common...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 2-Benzoyloxazole Synthesis

Executive Summary & Scope

This guide addresses the synthesis of 2-benzoyloxazoles (and the related 2-benzoylbenzoxazoles ). Unlike the common 2-phenylbenzoxazole (direct aryl attachment), the 2-benzoyl variant contains a critical carbonyl linker (


) at the C2 position, which significantly alters the electronic requirements for synthesis.

We focus on two primary catalytic workflows:

  • De Novo Synthesis: Iron/Sulfur-catalyzed redox condensation of o-nitrophenols with acetophenones.

  • Oxidative Functionalization: Copper-catalyzed benzylic oxidation of 2-benzylbenzoxazoles.

Workflow A: Iron/Sulfur-Catalyzed Redox Condensation

Target: Direct synthesis of 2-benzoylbenzoxazole from o-nitrophenols and acetophenones. Mechanism: A 6-electron redox condensation where the nitro group is reduced and the methyl group of acetophenone is oxidized.

Standard Operating Procedure (SOP)
  • Substrates: o-Nitrophenol (1.0 equiv), Acetophenone (1.2 equiv).

  • Catalyst System:

    
     (Catalyst A) + Elemental Sulfur (
    
    
    
    ) (Catalyst B).
  • Additives: DABCO or N-methylmorpholine (Base, 1-2 equiv).

  • Solvent: DMSO or DMF (100-120 °C).

Optimization Matrix: Catalyst Loading Effects
ParameterStandard LoadingOptimization WindowEffect of Low Loading (<5 mol%)Effect of High Loading (>20 mol%)
FeCl₂ 10 mol%5–15 mol%Incomplete reduction of nitro group; stalled intermediates.Formation of iron-phenoxide aggregates; difficult workup (emulsions).
Sulfur (S₈) 20 mol%10–30 mol%Slow oxidation of the methyl group; low yield.Formation of polysulfides; product contamination; foul odor.
Base 1.0 equiv0.5–2.0 equivAcidic byproducts inhibit the redox cycle.Side reactions (Aldol condensation of acetophenone).
Troubleshooting Guide (Q&A)

Q: My reaction stalls at the intermediate stage. Increasing temperature doesn't help. A: This is likely a Sulfur Starvation issue. The reaction requires sulfur to act as an oxidant shuttle.

  • Diagnostic: Check for the presence of the imine intermediate (Schiff base) by TLC.

  • Fix: Add an additional 5-10 mol% of

    
    . Ensure your iron source is ferrous (
    
    
    
    ), not ferric (
    
    
    ), as the cycle initiates with reduction.

Q: I see a significant amount of 2-phenylbenzoxazole (missing the carbonyl) as a byproduct. A: This indicates Over-Reduction or a competing pathway.

  • Root Cause:[1][2][3][4][5][6][7][8] If the reaction runs too hot (>130°C) or if the acetophenone is limited, the carbonyl carbon may be extruded or reduced.

  • Optimization: Lower the temperature to 80-100°C and strictly control the Fe loading. Do not exceed 15 mol% Fe.

Workflow B: Copper-Catalyzed Benzylic Oxidation

Target: Conversion of 2-benzylbenzoxazole to 2-benzoylbenzoxazole. Mechanism: Radical abstraction of the benzylic hydrogen followed by oxygen insertion.

Standard Operating Procedure (SOP)
  • Substrate: 2-Benzylbenzoxazole.

  • Catalyst:

    
     or 
    
    
    
    .
  • Oxidant:

    
     (balloon) or TBHP (tert-butyl hydroperoxide).
    
  • Solvent: Chlorobenzene or Acetonitrile.

Optimization Matrix: Catalyst Loading Effects
ParameterStandard LoadingOptimization WindowEffect of Low Loading (<2 mol%)Effect of High Loading (>10 mol%)
Copper (II) 5 mol%1–10 mol%Extremely slow kinetics (>24h); incomplete conversion.Radical coupling byproducts (dimerization of substrate).
Ligand (e.g., phen) 5 mol%5–10 mol%Catalyst precipitation (Cu oxides); loss of activity.Inhibits coordination of the substrate; slows rate.
Oxidant Excess (

)
1.5–3.0 equiv (TBHP)N/AOver-oxidation to benzoic acid + benzoxazole (C-C cleavage).
Troubleshooting Guide (Q&A)

Q: The reaction yields the product, but purification is difficult due to residual copper. A: Copper chelation with the benzoxazole nitrogen is common.

  • Fix: Wash the organic phase with 10% aqueous EDTA or NH₄OH during workup. This breaks the Cu-product complex better than simple acid/base washes.

Q: I am observing C-C bond cleavage (forming benzoxazole + benzoic acid) instead of oxidation to the ketone. A: This is a classic Over-Oxidation symptom driven by high radical flux.

  • Adjustment: Reduce catalyst loading to 2 mol%.

  • Alternative: Switch from a radical initiator (TBHP) to molecular oxygen (

    
    ) which is milder. Lower the temperature by 10°C.
    

Mechanistic Visualization

Understanding the Fe/S Redox Condensation is critical for troubleshooting. The diagram below illustrates the dual role of Iron (Lewis acid/Reductant) and Sulfur (Oxidant).

Fe_S_Redox_Cycle Start Substrates: o-Nitrophenol + Acetophenone Fe_Red Nitro Reduction (Fe²⁺ → Fe³⁺) Start->Fe_Red Fe(II) catalyst Imine Intermediate: Schiff Base / Aniline Fe_Red->Imine - H₂O Sulfur_Ox Oxidation Step (S₈ promotes dehydrogenation) Imine->Sulfur_Ox S₈ / Base Sulfur_Ox->Fe_Red Redox Coupling Cyclization Intramolecular Cyclization Sulfur_Ox->Cyclization - H₂S Product Product: 2-Benzoylbenzoxazole Cyclization->Product Final Oxidation

Caption: Simplified catalytic cycle for the Fe/S-mediated synthesis of 2-benzoylbenzoxazoles, highlighting the interplay between nitro reduction and methyl oxidation.

References

  • Fe/S-Catalyzed Synthesis: Nguyen, T. B., et al. "Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones." Organic & Biomolecular Chemistry, 2015.

  • Copper-Catalyzed Oxidation: Evindar, G., & Batey, R. A. "Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cross-Coupling of Thioamides with Aryl Iodides." The Journal of Organic Chemistry, 2006. (Foundational Cu-catalysis reference for benzoxazoles).

  • General Benzoxazole Synthesis: Yotphan, S., et al. "Synthesis of 2-aminobenzoxazoles via copper-catalyzed electrophilic amination."[9][10] Synthesis, 2013.[2][7]

Disclaimer: These protocols involve high temperatures and transition metals. Always perform reactions in a fume hood and consult MSDS for all reagents, particularly o-nitrophenol and carbon disulfide byproducts.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole

Welcome to the technical support center for the synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges, with a focus on the critical role of solvent effects.

Introduction to the Synthesis

The synthesis of 2-(2,3-Dimethoxybenzoyl)oxazole most likely proceeds via a well-established pathway known as the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone precursor. A direct Friedel-Crafts acylation of the oxazole ring is generally not feasible due to the electron-deficient nature of the oxazole nucleus, which makes it unreactive towards electrophilic substitution.[1][2]

The probable synthetic route is a two-step process:

  • Amidation: Acylation of an α-amino ketone with 2,3-dimethoxybenzoyl chloride to form the N-(2-oxo-2-phenylethyl)-2,3-dimethoxybenzamide precursor.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Intramolecular cyclization and dehydration of the precursor to yield the final 2-(2,3-Dimethoxybenzoyl)oxazole.[3]

This guide will focus on troubleshooting the crucial cyclodehydration step, where solvent choice plays a pivotal role in reaction success.

Troubleshooting Guide & FAQs

Low or No Product Yield

Q1: I am not getting any of the desired 2-(2,3-Dimethoxybenzoyl)oxazole, or the yield is very low. What are the possible causes and how can I troubleshoot this?

A1: Low or no yield in the Robinson-Gabriel synthesis is a common issue that can often be traced back to several factors, with the choice of solvent and dehydrating agent being paramount.

Causality and Troubleshooting:

  • Ineffective Dehydrating Agent: The cyclodehydration step requires a potent dehydrating agent to drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[3] If you are observing low conversion, consider switching to a stronger dehydrating agent. For instance, if H₂SO₄ is proving ineffective, TFAA might be a more suitable alternative.

  • Poor Solubility of the Starting Material: The 2-acylamino-ketone precursor must be soluble in the reaction solvent for the cyclization to occur efficiently. If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solvent Recommendation: For a non-polar precursor, consider using ethereal solvents like dioxane or tetrahydrofuran (THF). For more polar precursors, solvents like dimethylformamide (DMF) or acetonitrile could be tested, but be mindful of potential side reactions with these nucleophilic solvents. A solid-phase version of the Robinson-Gabriel synthesis has shown that ethereal solvents can be critical for the reaction to proceed to completion.[4][5]

  • Reaction Temperature: The cyclodehydration often requires elevated temperatures to overcome the activation energy barrier.[6] If you are running the reaction at room temperature, gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is advisable. However, excessive heat can lead to degradation, so a careful balance is necessary.

  • Moisture Contamination: The presence of water will quench the dehydrating agent and inhibit the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can the solvent choice help in minimizing these unwanted products?

A2: Side product formation is often a consequence of competing reaction pathways or degradation of starting materials or products. The solvent can influence the rates of these competing reactions.

Causality and Troubleshooting:

  • Side Reactions of the Acylamino-Ketone: In the presence of strong acids, the acylamino-ketone can undergo hydrolysis or other acid-catalyzed side reactions. The choice of a less acidic, yet effective, dehydrating agent and a non-polar, aprotic solvent can mitigate these issues.

  • Solvent Participation: Protic solvents (e.g., alcohols, water) are generally unsuitable for this reaction as they will react with the dehydrating agent. Nucleophilic aprotic solvents like DMF, while good for solubility, can sometimes participate in side reactions. Non-polar, aprotic solvents such as toluene, dioxane, or THF are often preferred to minimize solvent-related side reactions.

  • Product Degradation: The oxazole ring can be susceptible to cleavage under harsh acidic conditions.[7] Using a milder dehydrating agent and a solvent that allows for lower reaction temperatures can help preserve the product.

Experimental Protocols

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-2,3-dimethoxybenzamide (Precursor)

This is a standard amidation reaction.

  • Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) and a base such as triethylamine (2.5 eq) in a suitable solvent like dichloromethane (DCM) or THF at 0 °C.

  • Slowly add a solution of 2,3-dimethoxybenzoyl chloride (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclodehydration to form 2-(2,3-Dimethoxybenzoyl)oxazole

This is the critical Robinson-Gabriel cyclization step.

  • Dissolve the N-(2-oxo-2-phenylethyl)-2,3-dimethoxybenzamide precursor (1.0 eq) in an anhydrous, aprotic solvent (see table below for suggestions).

  • Carefully add the cyclodehydrating agent (e.g., H₂SO₄, P₂O₅, or TFAA) at a controlled temperature (often starting at 0 °C and warming as needed).

  • Heat the reaction mixture to the appropriate temperature (this will depend on the solvent and dehydrating agent) and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully (e.g., by pouring onto ice-water).

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Solvent Selection Guide for Cyclodehydration

Solvent ClassExamplesPolaritySuitability for Robinson-Gabriel SynthesisRationale and Considerations
Ethereal Dioxane, Tetrahydrofuran (THF)Low to MediumHighly Recommended Generally good at dissolving organic precursors without participating in the reaction. A solid-phase synthesis study highlighted the critical role of ethereal solvents for successful cyclization.[4][5]
Aromatic Hydrocarbons Toluene, XyleneLowGood Non-polar and aprotic, suitable for reactions requiring high temperatures.
Chlorinated Solvents Dichloromethane (DCM), Dichloroethane (DCE)MediumModerate Good for dissolving a range of starting materials. Can be used at lower temperatures.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)HighUse with Caution Excellent solvating power, but their nucleophilicity may lead to side reactions with the dehydrating agent or intermediates.[8]
Protic Solvents Alcohols, WaterHighNot Recommended React with the dehydrating agents, preventing the desired cyclization.

Visualization of the Workflow

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration (Robinson-Gabriel) start1 2-Aminoacetophenone HCl + 2,3-Dimethoxybenzoyl Chloride reagents1 Base (e.g., Triethylamine) Solvent (e.g., DCM) start1->reagents1 product1 N-(2-oxo-2-phenylethyl)-2,3-dimethoxybenzamide reagents1->product1 start2 N-(2-oxo-2-phenylethyl)-2,3-dimethoxybenzamide product1->start2 Purified Precursor reagents2 Dehydrating Agent (e.g., H₂SO₄, TFAA) Anhydrous Solvent (e.g., Dioxane) start2->reagents2 product2 2-(2,3-Dimethoxybenzoyl)oxazole reagents2->product2

Caption: Synthetic workflow for 2-(2,3-Dimethoxybenzoyl)oxazole.

Logical Relationships in Troubleshooting

Troubleshooting_Logic problem Low/No Product Yield cause1 Ineffective Dehydration problem->cause1 cause2 Poor Solubility problem->cause2 cause3 Low Temperature problem->cause3 cause4 Moisture problem->cause4 solution1 Use Stronger Dehydrating Agent (e.g., TFAA) cause1->solution1 solution2 Change Solvent (e.g., Dioxane, THF) cause2->solution2 solution3 Increase Reaction Temperature cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

  • Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
  • Keni, S., et al. (2009). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters, 11(16), 3542–3545.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Lázár, L., et al. (2020). Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P-Mediated Ring Closure. Molecules, 25(11), 2537.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Potts, K. T. (1984). Oxazoles. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 1-106). Pergamon.
  • Neh, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Journal of the Indian Chemical Society, 98(11), 100185.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022).
  • Electrophilic substitution on oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Preparation method for N-(2-phenylethyl)benzamide. (2013). Google Patents.
  • Pulici, M., et al. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Organic Letters, 7(9), 1691–1694.
  • Oxazole. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Pulici, M., et al. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Benzoyloxazole Derivatives and Bioisosteres

Executive Summary Primary Indication: Anticancer (Microtubule Destabilization & VEGFR-2 Inhibition) Scaffold Utility: The 2-benzoyloxazole and related 2-arylbenzoxazole scaffolds serve as rigid, metabolically stable bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Indication: Anticancer (Microtubule Destabilization & VEGFR-2 Inhibition) Scaffold Utility: The 2-benzoyloxazole and related 2-arylbenzoxazole scaffolds serve as rigid, metabolically stable bioisosteres of the cis-stilbene moiety found in Combretastatin A-4 (CA-4) . Unlike CA-4, which suffers from rapid cis-to-trans isomerization (leading to inactivation), the benzoxazole core locks the pharmacophore in the active configuration. Key Advantage: Dual-mechanism potential (Tubulin polymerization inhibition + VEGFR-2 kinase inhibition) with improved pharmacokinetic stability compared to stilbene-based naturals.

Part 1: The Scaffold & Design Logic

The Pharmacophore Challenge

Natural anti-tubulin agents like CA-4 are potent but clinically limited by geometric instability. The cis-olefin bridge isomerizes to the thermodynamically stable but biologically inactive trans-form during storage and metabolism.

The Benzoxazole Solution

Replacing the olefin bridge with a heterocycle (oxazole/benzoxazole) restricts bond rotation, maintaining the two aryl rings in the necessary "twisted" orientation to fit the Colchicine Binding Site on


-tubulin.
SAR Diagram: Pharmacophore Logic

SAR_Logic CA4 Combretastatin A-4 (Natural Lead) Instability Cis-Trans Isomerization (Metabolic Liability) CA4->Instability In vivo Benzoxazole 2-Benzoyloxazole / 2-Arylbenzoxazole (Optimized Scaffold) CA4->Benzoxazole Bioisosteric Replacement Mechanism Locks 'Cis' Conformation Mimics Dihedral Angle Benzoxazole->Mechanism Rigidification Target Tubulin Colchicine Site (Nanomolar Affinity) Mechanism->Target Binding

Figure 1: Evolution from natural product instability to heterocyclic stability.

Part 2: Comparative SAR Analysis

This section analyzes the impact of substituents on the A-Ring (Benzoxazole core) and B-Ring (Pendant Phenyl/Benzoyl group).

The "A-Ring" (Benzoxazole/Oxazole Core)[1]
  • C5/C6 Positions: Electron-donating groups (EDGs) like -OCH₃ or -NH₂ at position 6 of the benzoxazole ring significantly enhance potency against MCF-7 and HepG2 cell lines.

  • Mechanism: These groups interact with Cys241 in the colchicine binding pocket via hydrogen bonding.

  • Warning: Bulky groups (e.g., -NO₂, -CF₃) at C5 often decrease activity due to steric clash with the

    
    -tubulin interface.
    
The "B-Ring" (The 2-Aryl or 2-Benzoyl Moiety)

This is the critical determinant of tubulin affinity.

  • 3,4,5-Trimethoxy Motif: Essential for high affinity. Mimics the A-ring of Colchicine and CA-4. Removal of one methoxy group (e.g., 3,5-dimethoxy) increases IC₅₀ values by 5–10 fold.

  • 3'-Hydroxy-4'-methoxy: Introduction of a hydroxyl group at the meta position (relative to the linker) mimics the phenolic moiety of CA-4, often improving water solubility and H-bond capability with Val238 .

The Linker (C2 Position)
  • Direct Aryl (2-Arylbenzoxazole): High stability, excellent tubulin binding.

  • Carbonyl Bridge (2-Benzoyloxazole): The "ketone" bridge adds polarity. While it maintains the bond angle, it can be susceptible to metabolic reduction to the alcohol, which may alter binding affinity. However, it improves VEGFR-2 kinase inhibition profiles compared to the direct aryl bond.

Part 3: Performance vs. Alternatives

The following data compares optimized benzoxazole derivatives against clinical standards.

Table 1: Comparative Cytotoxicity & Mechanism (HepG2 Cell Line)

Compound ClassRepresentative AgentTarget(s)IC₅₀ (µM)Stability
Benzoxazole Derivative Compound 12l [1]VEGFR-2 / Tubulin10.50 High (No isomerization)
Benzoxazole Derivative Compound 8d [2]VEGFR-22.43 High
Stilbene (Natural) Combretastatin A-4Tubulin0.005*Low (Isomerizes to inactive)
Taxane PaclitaxelTubulin (Stabilizer)0.01 - 0.1High (MDR Liability)
Kinase Inhibitor SorafenibVEGFR-24.21High

*Note: While CA-4 is more potent in vitro, its in vivo half-life is compromised. Benzoxazoles offer a balance of potency and metabolic stability.

Table 2: Kinase Selectivity Profile (VEGFR-2 Inhibition)

CompoundVEGFR-2 IC₅₀ (µM)Selectivity Note
Compound 8d (Benzoxazole) 0.055 Superior to Sorafenib in specific assays
Sorafenib (Standard) 0.078Broad kinase spectrum
Compound 12l 0.097Moderate selectivity

Part 4: Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Chemical Synthesis: Oxidative Cyclization

Objective: Synthesize 2-substituted benzoxazoles from substituted 2-aminophenols and aldehydes.

Protocol:

  • Reagents: Mix substituted 2-aminophenol (1.0 equiv) and 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in Ethanol (EtOH).

  • Schiff Base Formation: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Oxidative Cyclization: Add Iodobenzene diacetate (PIDA) (1.1 equiv) or Pb(OAc)₄ to the crude Schiff base in Dichloromethane (DCM) at 0°C.

  • Reaction: Stir at room temperature for 30 minutes.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Synthesis_Flow Start Start Materials: 2-Aminophenol + Aldehyde Step1 Condensation (EtOH, Reflux) Forms Schiff Base Start->Step1 Step2 Oxidative Cyclization (PIDA/DCM, 0°C) Step1->Step2 Step3 Workup & Purification (Column Chromatography) Step2->Step3 Product Final Product: 2-Arylbenzoxazole Step3->Product

Figure 2: One-pot or two-step oxidative cyclization pathway.

Biological Assay: Tubulin Polymerization

Objective: Quantify the inhibition of tubulin assembly in vitro.

Protocol:

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Mixture: Add GTP (1 mM) to the tubulin solution (concentration ~2 mg/mL).

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (1–50 µM). Keep DMSO <1%.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using DAPI reporter or absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     (rate of polymerization) compared to the Vehicle Control (100% polymerization) and Colchicine (Positive Control).
    

Part 5: Mechanism of Action (Visualized)

The benzoxazole derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the


-subunit of the tubulin heterodimer, preventing the straight conformation required for microtubule formation.
Pathway Diagram: Downstream Effects

MOA_Pathway Drug Benzoxazole Derivative Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event3 Disruption of Mitotic Spindle Event1->Event3 Event2 G2/M Phase Cell Cycle Arrest Outcome Apoptosis (Cell Death) Event2->Outcome Caspase Activation Event3->Event2

Figure 3: Cascade from molecular binding to cellular apoptosis.

References

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. (2022).[1]

  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry. (2011).

  • Combretastatin A-4 analogues with benzoxazolone scaffold: Synthesis, structure and biological activity. European Journal of Medicinal Chemistry. (2016).

Sources

Comparative

Charting the Unexplored: A Guide to the In Vitro Characterization and Cross-Validation of 2-(2,3-Dimethoxybenzoyl)oxazole

To our colleagues in drug discovery, the emergence of a novel chemical entity is both an opportunity and a challenge. The compound 2-(2,3-Dimethoxybenzoyl)oxazole stands as one such frontier. While the oxazole scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

To our colleagues in drug discovery, the emergence of a novel chemical entity is both an opportunity and a challenge. The compound 2-(2,3-Dimethoxybenzoyl)oxazole stands as one such frontier. While the oxazole scaffold is a well-established pharmacophore in a multitude of biologically active agents, particularly in oncology, a specific biological fingerprint for this particular methoxy-substituted benzoyl derivative is conspicuously absent from the current body of scientific literature.[1]

This guide, therefore, is not a retrospective comparison but a forward-looking strategic plan. It is designed to provide you, the research and drug development professional, with a robust, multi-pronged approach to systematically characterize the in vitro biological activities of 2-(2,3-Dimethoxybenzoyl)oxazole. We will proceed from broad phenotypic screening to more defined mechanistic assays, emphasizing a core principle of trustworthiness through rigorous cross-validation of our findings. Every experimental choice is rationalized to build a self-validating data package, essential for making informed decisions in a drug development pipeline.

Section 1: The Initial Approach - Broad-Spectrum Cytotoxicity Profiling

The logical first step in characterizing a novel compound with a scaffold common to anticancer agents is to assess its general cytotoxicity against a panel of human cancer cell lines.[2] This provides a foundational dataset from which we can infer potential selectivity and formulate hypotheses about its mechanism of action.

Rationale for Cell Line Selection

We will employ a panel of well-characterized cancer cell lines representing diverse tumor types. This diversity is crucial for identifying any potential tissue-specific activity. For this initial screen, we propose:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, known for its aggressive phenotype.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: Human embryonic kidney cells, to serve as a non-cancerous control for assessing preliminary selectivity.

Primary Cytotoxicity Assessment: Tetrazolium Reduction Assays

We will utilize two distinct but mechanistically related colorimetric assays to measure cell viability: the MTT and XTT assays.[3][4] The use of two parallel methods serves as an initial layer of cross-validation. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product, but they differ in the solubility of this product.[4] The XTT assay's water-soluble formazan offers a procedural advantage over the MTT assay, which requires a solubilization step.[4][5] Consistent results across both platforms will lend higher confidence to our initial findings.

Experimental Protocol: MTT/XTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of 2-(2,3-Dimethoxybenzoyl)oxazole (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for a standard duration, typically 48 or 72 hours.[2] Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.[6]

  • Reagent Addition:

    • For MTT: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • For XTT: Prepare the XTT/PMS solution immediately before use and add it to each well. Incubate for 2-4 hours.[7]

  • Signal Detection:

    • For MTT: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Read the absorbance at ~570 nm.

    • For XTT: Read the absorbance directly at ~450 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression.[8]

Illustrative Data Presentation

The results from these initial screens should be compiled into a clear, comparative table.

Cell LineCompoundMTT Assay IC₅₀ (µM)XTT Assay IC₅₀ (µM)
MCF-7 2-(2,3-Dimethoxybenzoyl)oxazole5.2 ± 0.44.9 ± 0.6
Doxorubicin (Control)0.8 ± 0.10.9 ± 0.2
MDA-MB-231 2-(2,3-Dimethoxybenzoyl)oxazole3.8 ± 0.53.5 ± 0.3
Doxorubicin (Control)1.1 ± 0.21.2 ± 0.3
A549 2-(2,3-Dimethoxybenzoyl)oxazole> 100> 100
Doxorubicin (Control)1.5 ± 0.41.7 ± 0.5
HCT116 2-(2,3-Dimethoxybenzoyl)oxazole6.1 ± 0.75.8 ± 0.8
Doxorubicin (Control)0.6 ± 0.10.7 ± 0.1
HEK293 2-(2,3-Dimethoxybenzoyl)oxazole85.4 ± 9.281.2 ± 11.5
Doxorubicin (Control)15.2 ± 2.516.5 ± 3.1

Note: The data presented above is illustrative and for demonstration purposes only.

From this hypothetical data, we can infer that our compound shows moderate, selective activity against breast and colon cancer cell lines while being largely inactive against the lung cancer line and significantly less potent against the non-cancerous HEK293 line. The strong correlation between the MTT and XTT results provides confidence in this initial observation.

Section 2: Mechanistic Elucidation - Identifying the Molecular Target

Based on the structure of 2-(2,3-Dimethoxybenzoyl)oxazole, which shares features with known inhibitors, we can hypothesize several potential mechanisms of action. A logical next step is to investigate its effect on common anticancer drug targets such as tubulin, topoisomerases, and protein kinases.

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Hypothesis Testing cluster_2 Phase 3: Target Validation & Cross-Validation pheno Cytotoxicity Screening (MTT/XTT Assays) Across Cancer Cell Panel tubulin Tubulin Polymerization Assay pheno->tubulin Hypothesis: Microtubule Destabilizer? topo Topoisomerase I/II Relaxation/Decatenation Assays pheno->topo Hypothesis: DNA Replication Inhibitor? kinase Kinase Panel Screen (e.g., ADP-Glo™) pheno->kinase Hypothesis: Signaling Pathway Inhibitor? validation Confirm Hits with Orthogonal Assays (e.g., Cellular Thermal Shift Assay, Immunofluorescence for Tubulin) tubulin->validation topo->validation kinase->validation

Caption: Proposed workflow for characterizing 2-(2,3-Dimethoxybenzoyl)oxazole.

Tubulin Polymerization Assay

Many natural and synthetic compounds containing aromatic ring systems exert their anticancer effects by disrupting microtubule dynamics. A direct, cell-free in vitro tubulin polymerization assay can definitively test this hypothesis.[9][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[11] This kit typically includes >99% pure tubulin, GTP, a fluorescent reporter, and polymerization buffer.

  • Reaction Setup: In a 384-well plate, combine tubulin, GTP, and the fluorescent reporter in the assay buffer.[11]

  • Compound Addition: Add 2-(2,3-Dimethoxybenzoyl)oxazole at various concentrations. Include Paclitaxel as a polymerization promoter (positive control) and Nocodazole or Vinblastine as a polymerization inhibitor (positive control).

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of the test compound to the controls to determine if it inhibits or enhances polymerization.

Topoisomerase Inhibition Assays

DNA topoisomerases are critical enzymes for resolving DNA topological problems during replication and transcription, making them excellent targets for chemotherapy (e.g., Etoposide, Camptothecin).[12][13] We will assess the inhibitory activity against both Topoisomerase I and II.

Experimental Protocol: Topoisomerase I & II Inhibition Assays
  • Topoisomerase I (Relaxation Assay):

    • Principle: Topoisomerase I relaxes supercoiled plasmid DNA.[14][15]

    • Procedure: Incubate supercoiled plasmid DNA (e.g., pBR322) with human Topoisomerase I enzyme in the presence of varying concentrations of our test compound.

    • Analysis: Separate the DNA topoisomers on an agarose gel. Inhibition is observed as a persistence of the faster-migrating supercoiled DNA form.[14]

  • Topoisomerase II (Decatenation Assay):

    • Principle: Topoisomerase II decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[16]

    • Procedure: Incubate kDNA with human Topoisomerase IIα in the presence of the test compound.

    • Analysis: Run the products on an agarose gel. Inhibition is indicated by the kDNA remaining in the well, unable to migrate as decatenated minicircles.

Kinase Inhibition Profiling

The dimethoxybenzoyl moiety could potentially interact with the ATP-binding pocket of protein kinases. A broad kinase panel screen is an efficient way to identify potential kinase targets.[17][18]

Experimental Protocol: Kinase Panel Screening
  • Platform: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Promega's ADP-Glo™ Kinase Assay).[17][19] These platforms offer assays against hundreds of kinases.

  • Initial Screen: Screen 2-(2,3-Dimethoxybenzoyl)oxazole at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC₅₀ values.

  • Data Interpretation: The results will be presented as a percentage of inhibition, allowing for the identification of specific kinase targets and an assessment of selectivity.[20]

Hypothetical Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 2-(2,3-Dimethoxybenzoyl)oxazole Inhibitor->RAF  Hypothetical  Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Section 3: Cross-Validation and Building a Coherent Narrative

The core of scientific trustworthiness lies in cross-validation.[21] This involves using orthogonal assays—methods that measure the same biological endpoint through different physical principles—to confirm our primary findings.

Cross-Validation Strategy

If the primary mechanistic screen suggests a target, we must validate it.

  • If Tubulin is the Target:

    • Primary Hit: Inhibition observed in the cell-free polymerization assay.

    • Cross-Validation:

      • Immunofluorescence Microscopy: Treat cancer cells (e.g., MDA-MB-231) with the compound and stain for α-tubulin. A disrupted microtubule network compared to controls would provide cellular-level validation.[11]

      • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Microtubule-disrupting agents typically cause a G2/M phase arrest.

  • If a Kinase (e.g., RAF) is the Target:

    • Primary Hit: Inhibition in a biochemical kinase assay.

    • Cross-Validation:

      • Western Blot Analysis: Treat cells with the compound and probe for the phosphorylation status of the kinase's downstream substrate (e.g., phospho-MEK for a RAF inhibitor). A decrease in phosphorylation would confirm target engagement in a cellular context.

      • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures target engagement in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.

Comparative Analysis with Standard-of-Care Agents

Once a mechanism is validated, a direct comparison with established drugs targeting the same pathway is essential.

Parameter2-(2,3-Dimethoxybenzoyl)oxazoleComparator 1: PaclitaxelComparator 2: Nocodazole
Mechanism Microtubule DestabilizerMicrotubule StabilizerMicrotubule Destabilizer
Cytotoxicity (MDA-MB-231) IC₅₀ = 3.8 µMIC₅₀ = 0.01 µMIC₅₀ = 0.1 µM
Tubulin Polymerization InhibitsPromotesInhibits
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M Phase

Note: This table is illustrative, assuming a hypothetical tubulin-destabilizing mechanism.

This comparative data provides critical context for the compound's potency and positions its performance relative to known alternatives, fulfilling the ultimate goal of this guide.

Conclusion

The path to characterizing a novel compound like 2-(2,3-Dimethoxybenzoyl)oxazole is a systematic process of hypothesis generation and rigorous validation. By beginning with broad phenotypic assays, progressing to specific mechanistic studies, and culminating in orthogonal cross-validation, we can build a high-confidence data package. This structured, multi-assay approach ensures scientific integrity and provides the robust, reproducible data necessary to justify further investment in the preclinical and clinical development of this promising chemical entity.

References

  • Jain, C. K., & Saroha, K. (2021). In vitro assays and techniques utilized in anticancer drug discovery.
  • Jackson, M. F., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17325–17336.
  • Janke, C. (2016).
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). Current Medicinal Chemistry, 27(34), 5795-5825.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Topoisomerase assays. (2001). Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,3-Dimethoxybenzoyl)oxazole

Executive Summary & Core Directive Treat as High-Potency/Unknown Hazard. 2-(2,3-Dimethoxybenzoyl)oxazole is a specialized heterocyclic intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat as High-Potency/Unknown Hazard. 2-(2,3-Dimethoxybenzoyl)oxazole is a specialized heterocyclic intermediate. Unlike common reagents, it lacks a comprehensive, multi-decade toxicological dataset. As a researcher, you must apply the Precautionary Principle : assume the compound possesses the combined hazards of its constituent moieties (oxazole reactivity + benzoyl electrophilicity) until proven otherwise.

Immediate Action: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.

Hazard Identification: Structure-Activity Relationship (SAR)

Since a compound-specific SDS may be sparse, we derive the safety profile from its structural pharmacophores. This analysis dictates our PPE choice.

Structural MoietyAssociated Hazard ClassPhysiological Risk
Oxazole Ring Nitrogen HeterocycleRespiratory Sensitizer / Irritant. Parent oxazoles are often flammable and can cause severe respiratory distress if inhaled.
Dimethoxybenzoyl Aromatic CarbonylSkin & Eye Irritant. High probability of causing dermatitis or corneal damage upon contact.
Combined Molecule Electrophilic IntermediatePotential Alkylating Agent. The carbonyl adjacent to the heterocycle increases reactivity, posing a risk of protein binding (sensitization).

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth strategy. Standard lab PPE is insufficient; enhanced protection is required due to the "unknown" toxicity profile.

PPE Selection Table
Protection ZoneEquipment StandardSpecification / Rationale
Respiratory Engineering Control Class II Biological Safety Cabinet or Fume Hood. (Face velocity: 60–100 fpm). Do not rely on N95 masks; they do not filter organic vapors.
Hand (Primary) Nitrile (4 mil) Disposable. Protects against incidental splash.[1][2][3] Change immediately upon contamination.[4][5]
Hand (Secondary) Nitrile (8 mil) or Laminate Double-Gloving Required. The outer glove provides mechanical strength; the inner glove prevents permeation during doffing.
Ocular Chemical Goggles ANSI Z87.1 compliant. Safety glasses are insufficient for powders that can drift or sublime.
Body Tyvek® Lab Coat Closed-front, elastic cuffs. Cotton coats absorb chemicals; Tyvek repels particulates and liquids.

Operational Workflow: The "Zero-Contact" Protocol

This workflow is designed to eliminate the path of exposure between the source (chemical) and the receptor (scientist).

Diagram 1: Operational Safety Logic

This logic gate ensures you do not proceed without critical safety checks.

SafetyLogic Start Start: Handling 2-(2,3-Dimethoxybenzoyl)oxazole CheckHood Check Fume Hood (Velocity > 80 fpm?) Start->CheckHood Stop STOP: Maintenance Required CheckHood->Stop No PPE_Check Verify PPE: Double Nitrile + Goggles + Tyvek CheckHood->PPE_Check Yes Form Material State? PPE_Check->Form Solid Solid / Powder Form->Solid Liquid Solution Form->Liquid Static Apply Anti-Static Gun (Prevent Powder Drift) Solid->Static Transfer Transfer via Cannula/Syringe (Closed System) Liquid->Transfer Proceed Proceed with Experiment Static->Proceed Transfer->Proceed

Caption: Pre-operational decision tree ensuring engineering controls and physical state management are aligned before handling.

Detailed Handling Steps

Step 1: The "Clean-Dirty" Zone Setup

  • Causality: Cross-contamination often occurs when "dirty" gloves touch "clean" equipment (balances, door handles).

  • Protocol: Designate the left side of the hood as "Clean" (notebooks, clean spatulas) and the right side as "Dirty" (chemical container, waste). Never cross hands.

Step 2: Weighing & Static Control

  • Risk: Oxazole derivatives as dry powders are prone to static charge, causing "powder fly" which bypasses the sash.

  • Protocol: Use an ionizing fan or anti-static gun on the spatula and weigh boat before opening the source container. Weigh inside the hood.

Step 3: Solubilization

  • Risk: Exothermic dissolution.

  • Protocol: Add solvent slowly. Once in solution, the risk of inhalation drops, but skin absorption risk increases. Maintain double-gloving.

Emergency Response & Disposal

Diagram 2: Exposure Response Pathway

Immediate actions to mitigate biological uptake.

ExposureResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Doff Gloves -> Wash 15m (Soap/Water) Skin->Action_Skin Action_Eye Eye Wash Station (15m Continuous) Eye->Action_Eye Action_Inhale Move to Fresh Air Support Respiration Inhale->Action_Inhale Report Seek Medical Aid & Provide Structure Data Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate triage steps for exposure. Speed of dilution (washing) is the critical factor in reducing injury.

Disposal Protocols

Do not pour down the drain. This compound is a likely aquatic toxin.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a Hazardous Solid Waste bag (yellow/red coded). Label as "Toxic Solid - Organic Heterocycle."

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Quenching: If the compound is in a reactive mixture, quench with mild acid/base (depending on reaction conditions) before disposal to prevent downstream container pressurization.

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link][6][7]

  • PubChem. (n.d.). Compound Summary: 2-(2,3-Dimethoxybenzoyl)oxazole. National Library of Medicine. [Link]

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